4-Bromo-1-propyl-1H-imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-propylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXTOJRIXAVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353856-52-6 | |
| Record name | 4-bromo-1-propyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Part 1: Synthesis of the Key Intermediate: 4-Bromo-1H-imidazole
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-Bromo-1H-imidazole, followed by its N-alkylation to yield the final product. This document offers a detailed examination of various methods for the synthesis of the precursor and a proposed protocol for the subsequent N-propylation, complete with experimental details and comparative data.
The initial and crucial step in the synthesis of this compound is the formation of its precursor, 4-Bromo-1H-imidazole. Several methods have been reported for the synthesis of this intermediate, primarily involving the bromination of imidazole or the selective debromination of polybrominated imidazoles.
Synthesis Pathways for 4-Bromo-1H-imidazole
The primary routes to synthesize 4-Bromo-1H-imidazole include direct bromination of imidazole and debromination of multi-brominated imidazoles.[2]
-
Method 1: Direct Bromination of Imidazole: This approach involves the direct reaction of imidazole with a brominating agent. Common reagents include bromine (Br₂) in a suitable solvent like chloroform or acetic acid.[2]
-
Method 2: Bromination with N-Bromosuccinimide (NBS): This method offers an alternative to using elemental bromine, with the reaction typically carried out in a solvent such as N,N-dimethylformamide (DMF).
-
Method 3: Selective Debromination of 2,4,5-Tribromoimidazole: This route starts with a readily available polybrominated imidazole and selectively removes bromine atoms from the 2 and 5 positions using a reducing agent like sodium sulfite.[2][3]
Caption: Synthesis Routes to 4-Bromo-1H-imidazole.
Data Presentation: Comparison of Synthesis Routes for 4-Bromo-1H-imidazole
| Parameter | Method 1: Direct Bromination (Br₂/Acetic Acid) | Method 3: Debromination of 2,4,5-Tribromoimidazole |
| Starting Material | Imidazole | 2,4,5-Tribromoimidazole |
| Key Reagents | Bromine (Br₂), Sodium Acetate | Sodium Sulfite (Na₂SO₃) |
| Solvent | Glacial Acetic Acid | Water |
| Reaction Time | 2 hours at room temperature | 6-8 hours |
| Reaction Temperature | Room Temperature | 110°C (Reflux) |
| Yield | Not specified | 89%[3] |
| Workup | Precipitation in ice water, filtration | Extraction with ethyl acetate |
Experimental Protocols for 4-Bromo-1H-imidazole Synthesis
Protocol 1: Direct Bromination of Imidazole with Bromine in Acetic Acid [2]
-
Dissolve imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid in a round-bottom flask.
-
Prepare a solution of Br₂ (4.6 mL, 90 mmol) in acetic acid (10 mL).
-
Add the bromine solution dropwise to the imidazole solution over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 50 mL of ice water to precipitate the product.
-
Filter the resulting precipitate and wash the solid with water to obtain 4-Bromo-1H-imidazole.
Protocol 2: Selective Debromination of 2,4,5-Tribromoimidazole [3]
-
To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).
-
Stir the reaction mixture and heat to 110°C for 6 hours under reflux.
-
After completion of the reaction, cool the mixture and extract with ethyl acetate.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the ethyl acetate by concentration under reduced pressure to afford 4-Bromo-1H-imidazole. A yield of 20.5 g (89%) has been reported for this method.[3]
Part 2: N-propylation of 4-Bromo-1H-imidazole
The second stage of the synthesis involves the N-alkylation of 4-Bromo-1H-imidazole with a suitable propylating agent to introduce the propyl group at the N-1 position of the imidazole ring. This reaction is typically carried out via a nucleophilic substitution mechanism where the deprotonated imidazole nitrogen attacks the electrophilic propyl source.
Proposed Synthesis Pathway: N-propylation
A reliable method for the N-alkylation of imidazole derivatives involves the use of an alkyl halide in the presence of a base. For the synthesis of this compound, 1-bromopropane is a suitable propylating agent. The choice of base and solvent is critical for the reaction's success. Two common systems are sodium hydride (NaH) in an aprotic polar solvent like DMF, or a milder base such as potassium carbonate (K₂CO₃) in acetonitrile.
Caption: Proposed N-propylation of 4-Bromo-1H-imidazole.
Data Presentation: Proposed Quantitative Data for N-propylation
| Parameter | Proposed Method |
| Starting Material | 4-Bromo-1H-imidazole |
| Alkylating Agent | 1-Bromopropane |
| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Stoichiometry | 4-Bromo-1H-imidazole (1.0 eq), NaH (1.1 eq), 1-Bromopropane (1.2 eq) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours (monitored by TLC) |
| Proposed Yield | 70-85% (estimated based on similar N-alkylation reactions) |
| Purification | Column chromatography on silica gel |
Proposed Experimental Protocol for this compound Synthesis
This protocol is adapted from established procedures for the N-alkylation of similar imidazole derivatives.
Materials:
-
4-Bromo-1H-imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromopropane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1H-imidazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
This comprehensive guide outlines a robust and adaptable two-step synthesis for this compound. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-1-propyl-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide includes detailed experimental protocols, tabulated quantitative data for key properties, and visualizations of synthetic pathways to facilitate a deeper understanding of this versatile heterocyclic compound.
Introduction
This compound is a halogenated derivative of imidazole, a five-membered heterocyclic aromatic compound. The imidazole ring is a crucial scaffold in numerous biologically active molecules, including amino acids and nucleic acids. The presence of a bromine atom and a propyl group on the imidazole ring imparts unique physicochemical properties, making it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The bromo-substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This guide will delve into the core chemical characteristics and synthetic methodologies associated with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its precursor, 4-Bromo-1H-imidazole, are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Chemical and Physical Properties
| Property | This compound | 4-Bromo-1H-imidazole |
| CAS Number | 1353856-52-6[3] | 2302-25-2[1] |
| Molecular Formula | C₆H₉BrN₂[3] | C₃H₃BrN₂[4] |
| Molecular Weight | 189.05 g/mol [3] | 146.97 g/mol [4] |
| Appearance | Not specified; likely a solid or oil | Off-white to light yellow powder/crystal[2] |
| Melting Point | Data not available | 131-135 °C[1] |
| Boiling Point | Data not available | 324.7±15.0 °C (Predicted)[1] |
| Density | Data not available | 1.904±0.06 g/cm³ (Predicted)[1] |
| pKa | Data not available | 11.70±0.10 (Predicted)[1] |
| Purity | ≥ 95%[3] | ≥ 97% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of 4-Bromo-1H-imidazole with a propyl halide. The general synthetic workflow is depicted below.
Synthetic workflow for this compound.
Experimental Protocol for the Synthesis of 4-Bromo-1H-imidazole (Precursor)
Several methods for the synthesis of 4-Bromo-1H-imidazole have been reported. A common approach involves the direct bromination of imidazole.[1]
Method: Direct Bromination of Imidazole [1]
-
Materials:
-
Imidazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Sodium acetate
-
Glacial acetic acid
-
Ice water
-
-
Procedure:
-
Dissolve imidazole and sodium acetate in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting precipitate and wash with water to obtain 4-Bromo-1H-imidazole.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system.
Experimental Protocol for the N-propylation of 4-Bromo-1H-imidazole
The following is a general procedure for the N-alkylation of a bromo-substituted imidazole, which can be adapted for the synthesis of this compound.[5][6]
-
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane (or other propyl halide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure using Potassium Carbonate: [5]
-
To a solution of 4-Bromo-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.1 - 2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 - 2.0 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the bromine substituent and the imidazole ring itself.
Key cross-coupling reactions of this compound.
The bromine atom at the C4 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse functional groups, making this compound a key intermediate in the synthesis of complex molecules with potential biological activity.
The imidazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as antifungal, antibacterial, and anticancer agents.[2][7] While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active imidazole-containing compounds suggests its potential as a valuable starting material in drug discovery programs.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the two protons on the imidazole ring. - Signals for the propyl group: a triplet for the CH₂ group attached to the nitrogen, a sextet for the middle CH₂ group, and a triplet for the terminal CH₃ group.[8][9] |
| ¹³C NMR | - Signals for the three carbon atoms of the imidazole ring, with the carbon bearing the bromine atom shifted downfield. - Three distinct signals for the carbon atoms of the propyl group.[8][10] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in a roughly 1:1 ratio) due to the presence of the bromine atom. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations for the aromatic imidazole ring and the aliphatic propyl group. - C=N and C=C stretching vibrations characteristic of the imidazole ring. - C-N stretching vibrations. |
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for 4-Bromo-1H-imidazole, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from 4-Bromo-1H-imidazole and the reactivity of the bromo-substituent make it an attractive building block for the creation of diverse and complex molecular structures. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthesis to aid researchers in their future investigations.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound , 95+% , 1353856-52-6 - CookeChem [cookechem.com]
- 4. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific N-propyl derivative, this guide focuses on the well-characterized precursor, 4-Bromo-1H-imidazole, and outlines a standard, reliable synthetic pathway for the preparation of this compound.
Core Compound Data: 4-Bromo-1H-imidazole
4-Bromo-1H-imidazole is the essential starting material for the synthesis of its N-propyl derivative. Its physical and chemical properties are well-documented and crucial for handling and reaction setup.
Table 1: Physicochemical Properties of 4-Bromo-1H-imidazole
| Property | Value | Reference |
| CAS Number | 2302-25-2 | [1][2][3] |
| Molecular Formula | C₃H₃BrN₂ | [1][2] |
| Molecular Weight | 146.97 g/mol | [2] |
| Appearance | Off-white powder | [1] |
| Melting Point | 131-135 °C | [1] |
| Purity | ≥ 97-98% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the N-alkylation of 4-Bromo-1H-imidazole. This is a common and versatile method for creating N-substituted imidazole derivatives.
Reaction Scheme:
Experimental Workflow Diagram
Caption: Synthetic workflow for the N-propylation of 4-Bromo-1H-imidazole.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor and the subsequent N-alkylation to yield the target compound.
There are several established methods for the synthesis of 4-Bromo-1H-imidazole. One common method involves the selective debromination of a polybrominated imidazole.[4]
-
Materials: 2,4,5-tribromoimidazole, sodium sulfite, water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).[4]
-
Stir the reaction mixture at 110 °C for 6 hours.[4]
-
After completion of the reaction, allow the mixture to cool and extract with ethyl acetate.[4]
-
Combine the organic layers and dry with anhydrous sodium sulfate.[4]
-
Remove the ethyl acetate by concentration under reduced pressure to yield the target product, 4-Bromo-1H-imidazole.[4]
-
This protocol is a general procedure for the N-alkylation of imidazoles and is expected to be effective for the synthesis of the target compound.
-
Materials: 4-Bromo-1H-imidazole, 1-bromopropane, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1H-imidazole in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Applications in Drug Development and Research
Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[5] 4-Bromo-1H-imidazole and its derivatives serve as versatile building blocks in the synthesis of more complex molecules. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This makes these compounds valuable intermediates in the development of new therapeutic agents. For instance, related imidazole-containing structures have shown potential as antifungal and antibacterial agents.[1]
Conclusion
While direct experimental data for this compound is not extensively published, its synthesis is readily achievable through standard organic chemistry methodologies. This guide provides a robust framework for its preparation and highlights the importance of its precursor, 4-Bromo-1H-imidazole, as a key intermediate in pharmaceutical and chemical research. Researchers working with this and related compounds can utilize the provided protocols as a starting point for their synthetic endeavors.
References
An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-propyl-1H-imidazole, a halogenated imidazole derivative of interest in pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines a general synthetic approach, and discusses its potential applications in drug discovery and development.
Core Compound Properties
This compound is a substituted imidazole featuring a bromine atom at the 4-position and a propyl group attached to the nitrogen at the 1-position. The presence of the bromine atom provides a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound and its parent compound, 4-Bromo-1H-imidazole, for comparative purposes.
| Property | This compound | 4-Bromo-1H-imidazole |
| Molecular Weight | 189.05 g/mol [1] | 146.97 g/mol [2][3][4] |
| Molecular Formula | C6H9BrN2[1] | C3H3BrN2[2][3][4][5] |
| CAS Number | 1353856-52-6[1] | 2302-25-2[2][3][4][5] |
| Purity | ≥ 95% | ≥ 98% (HPLC)[5] |
| Appearance | - | Off-white powder[5] |
| Melting Point | - | 131 - 135 °C[2][5] |
| Boiling Point | - | 324.7±15.0°C (Predicted)[2] |
| Density | - | 1.904±0.06 g/cm³[2] |
| Storage Conditions | - | 0 - 8 °C[5] |
Synthesis and Experimental Protocols
General Experimental Protocol: N-Propylation of 4-Bromo-1H-imidazole
This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane (or other propylating agent like propyl iodide)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) (for drying)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1H-imidazole in the chosen anhydrous solvent.
-
Deprotonation: Add the base to the solution portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH). Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the deprotonation of the imidazole nitrogen.
-
Alkylation: Add the propylating agent (1-bromopropane) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a two-step process starting from imidazole. First, the bromination of the imidazole ring, followed by the N-alkylation with a propyl group.
Caption: A logical workflow for the synthesis of this compound.
Applications in Drug Development
Imidazole derivatives are a cornerstone in medicinal chemistry due to their presence in numerous biologically active molecules. The imidazole ring is a key component of the amino acid histidine and is involved in many enzymatic reactions.
This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The bromo-substituent can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce a wide variety of functional groups, allowing for the exploration of a diverse chemical space. This makes it a key building block for creating libraries of compounds to be screened for biological activity against various therapeutic targets.
The applications of its parent compound, 4-Bromo-1H-imidazole, and other similar derivatives span across:
-
Pharmaceutical Development: As an intermediate in the synthesis of antifungal and antibacterial agents.[6]
-
Biochemical Research: In studies related to enzyme inhibition and receptor binding.[6]
-
Agrochemical Chemistry: For creating potential fungicides to protect crops.[5]
Given these applications, this compound is a promising starting material for the development of novel therapeutics and agrochemicals.
References
An In-depth Technical Guide on the Spectroscopic Characterization of 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-propyl-1H-imidazole is a halogenated and N-alkylated imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The introduction of a bromo-substituent at the C4 position and a propyl group at the N1 position can significantly influence the molecule's steric and electronic properties, potentially leading to novel applications in drug design and as a synthetic building block. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with detailed hypothetical experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | Singlet | 1H | H-2 (Imidazole ring) |
| ~7.0 - 7.1 | Singlet | 1H | H-5 (Imidazole ring) |
| ~3.9 - 4.1 | Triplet | 2H | -N-CH₂ -CH₂-CH₃ |
| ~1.7 - 1.9 | Sextet | 2H | -N-CH₂-CH₂ -CH₃ |
| ~0.8 - 1.0 | Triplet | 3H | -N-CH₂-CH₂-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~138 - 140 | C-2 (Imidazole ring) |
| ~122 - 124 | C-5 (Imidazole ring) |
| ~110 - 112 | C-4 (Imidazole ring) |
| ~48 - 50 | -N-CH₂ -CH₂-CH₃ |
| ~23 - 25 | -N-CH₂-CH₂ -CH₃ |
| ~10 - 12 | -N-CH₂-CH₂-CH₃ |
Solvent: CDCl₃
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretch (aromatic) |
| ~2850 - 2960 | Medium | C-H stretch (aliphatic) |
| ~1500 - 1550 | Strong | C=N and C=C stretch (imidazole ring) |
| ~1450 - 1470 | Medium | CH₂ bend |
| ~1370 - 1390 | Medium | CH₃ bend |
| ~1050 - 1150 | Strong | C-N stretch |
| ~600 - 700 | Strong | C-Br stretch |
Sample State: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 145/147 | Medium | [M - C₃H₇]⁺ (Loss of propyl group) |
| 109 | Medium | [M - Br]⁺ |
| 43 | High | [C₃H₇]⁺ (Propyl cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed hypothetical methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-Bromo-1H-imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The sample is to be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data is to be processed and analyzed to confirm the proton and carbon environments in the molecule.
Infrared (IR) Spectroscopy:
-
The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
The spectrum is to be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.
-
The sample is to be introduced via a direct insertion probe or through a gas chromatograph.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are to be determined.
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-propyl-1H-imidazole is a halogenated imidazole derivative with potential applications in pharmaceutical and agrochemical research. As a member of the imidazole family, a class of heterocyclic compounds prevalent in biologically active molecules, understanding its fundamental physical and chemical properties is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside comparative data for related imidazole compounds. It also outlines general experimental protocols for the determination of these properties and presents a logical workflow for its characterization.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. Due to the limited availability of experimental data for this specific compound, predicted values are included and clearly designated. For comparative purposes, experimental data for the related compounds 4-Bromo-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole are also provided.
| Property | This compound | 4-Bromo-1H-imidazole | 4-Bromo-1-methyl-1H-imidazole |
| CAS Number | 1353856-52-6 | 2302-25-2 | 25676-75-9 |
| Molecular Formula | C6H9BrN2[1] | C3H3BrN2[2] | C4H5BrN2 |
| Molecular Weight | 189.05 g/mol [1] | 146.97 g/mol [2] | 161.00 g/mol [3] |
| Appearance | Not specified | Off-white powder[4] | Liquid |
| Melting Point | Not specified | 131-135 °C[2][4] | Not applicable |
| Boiling Point | Predicted: Not available | Predicted: 324.7 ± 15.0 °C[2] | 91-93 °C at 0.1 mmHg |
| Density | Predicted: Not available | Predicted: 1.904 ± 0.06 g/cm³[2] | 1.614 g/mL at 25 °C |
| Solubility | Not specified | Soluble in Dimethylformamide | Not specified |
| pKa | Not specified | Predicted: 11.70 ± 0.10[2] | Not specified |
| Refractive Index | Not specified | Not applicable | n20/D 1.545 |
Experimental Protocols for Physical Characterization
Standard experimental procedures are employed to determine the physical characteristics of chemical compounds like this compound. The following are generalized protocols that can be adapted for this specific molecule.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Boiling Point Determination
For liquid compounds, the boiling point is a critical physical constant. Given that this compound may be a liquid at room temperature (by analogy to the methyl derivative), this protocol would be relevant.
Apparatus:
-
Small-scale distillation apparatus (including a flask, condenser, and thermometer)
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of the liquid sample into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure. For greater accuracy, especially for small sample sizes, micro-boiling point determination methods can be employed.
Density Measurement
The density of a substance is its mass per unit volume.
Apparatus:
-
Pycnometer or a specific gravity bottle
-
Analytical balance
Procedure:
-
Accurately weigh the clean, dry pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again.
-
Determine the volume of the pycnometer by repeating the process with a reference liquid of known density (e.g., deionized water).
-
Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer).
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for its application in reactions, formulations, and biological assays.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
-
A range of solvents (e.g., water, ethanol, DMSO, acetone, chloroform)
Procedure:
-
Weigh a small, precise amount of this compound into a vial.
-
Add a known volume of the chosen solvent incrementally.
-
After each addition, cap the vial and vortex it for a set period to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
Continue adding the solvent until the solid is completely dissolved.
-
The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or newly synthesized compound such as this compound.
Caption: Workflow for the synthesis, characterization, and application of this compound.
Conclusion
This technical guide consolidates the available physical characteristic data for this compound and provides a framework for its experimental determination. While a complete experimental profile for this specific molecule is not yet publicly available, the provided data on related compounds, along with the outlined protocols and characterization workflow, offer a solid foundation for researchers and drug development professionals. Accurate and comprehensive characterization of this and other novel chemical entities is a prerequisite for advancing their potential applications in science and medicine.
References
"4-Bromo-1-propyl-1H-imidazole" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated, N-alkylated imidazole derivative. While specific stability data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its expected stability profile and optimal storage conditions. The information herein is extrapolated from data on closely related compounds, including 4-Bromo-1H-imidazole and other N-substituted imidazole derivatives. This document outlines potential degradation pathways, recommended storage and handling procedures, and general methodologies for stability assessment, aiming to ensure the integrity of the compound in research and development settings.
Introduction
The imidazole ring is a crucial scaffold in medicinal chemistry and materials science.[1] Halogenated imidazoles, such as this compound, serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the N-propyl group modifies the compound's lipophilicity and steric properties.[1][3] Understanding the chemical stability of such intermediates is paramount for ensuring the reproducibility of synthetic procedures and the quality of the final products.
Chemical Stability Profile
| Condition | Expected Stability | Potential Degradation Products | Notes |
| Temperature | Stable at recommended refrigerated and frozen temperatures. Elevated temperatures will likely accelerate degradation. | Products of thermal decomposition may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr). | |
| Light | Potentially sensitive to UV and high-intensity visible light. | Photodegradation can lead to complex mixtures of byproducts through radical mechanisms or cleavage of the imidazole ring.[4] | |
| pH (in solution) | More stable in neutral to acidic conditions. Susceptible to hydrolysis under basic conditions. | Base-mediated autoxidation and hydrolysis products.[4] | |
| Oxidation | Susceptible to oxidation. | Oxidized imidazole derivatives.[4] | |
| Humidity | Stable in a dry environment. The presence of moisture, especially at elevated temperatures, may promote hydrolysis. | Hydrolysis products. |
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on best practices for similar chemical entities.
Storage Conditions
| Storage Type | Temperature | Duration | Atmosphere | Container |
| Short-term | 2 to 8 °C | Weeks to months | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed, light-resistant container |
| Long-term | -20 °C | Months | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant container |
| Stock Solutions | -20 °C to -80 °C | Up to 1 month at -20°C; up to 6 months at -80°C[4] | N/A | Tightly sealed vials, protected from light |
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. If the compound is a solid, avoid generating dust.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
General Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution sample to a combination of UV and visible light, as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.
-
Sample Analysis: Analyze the stressed samples against a control sample (stored under recommended conditions) using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[8][9][10]
-
Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[11]
Visualizations
Logical Workflow for Chemical Stability Assessment
Caption: A logical workflow for assessing the chemical stability of a compound.
Recommended Storage and Handling Flowchart
Caption: A flowchart outlining the recommended procedures for storing and handling the compound.
Conclusion
While direct stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on the known properties of bromo-imidazole derivatives. The compound should be regarded as potentially sensitive to heat, light, and oxidation. For optimal stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. For critical applications, it is highly recommended that researchers perform in-house stability studies to ascertain its shelf-life under their specific laboratory and formulation conditions.
References
- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety of 4-Bromo-1-propyl-1H-imidazole
This guide provides a comprehensive overview of the safety data for 4-Bromo-1-propyl-1H-imidazole (CAS No: 1353856-52-6), tailored for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and scientific literature on related compounds.
Section 1: Chemical Identification and Physical Properties
CAS Number: 1353856-52-6 Molecular Formula: C₆H₉BrN₂ Molecular Weight: 189.05 g/mol
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.[1]
| Hazard Class | Hazard Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
GHS Pictogram:
Signal Word: Warning
Hazard and Precautionary Statements
The following tables detail the hazard (H) and precautionary (P) statements associated with this compound, providing essential guidance for its safe handling and use.[1]
| Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Code | Precautionary Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 3: Safe Handling and Emergency Protocols
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved standards. A face shield is also recommended.[1] |
| Skin Protection | Chemical-resistant, impervious gloves. A lab coat or other protective clothing should be worn. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is necessary. |
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Fire-Fighting and Accidental Release Measures
| Scenario | Recommended Action |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[1] |
| Accidental Release | Wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1] |
Section 4: Experimental Protocols
Representative Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general procedure can be adapted from the synthesis of similar N-alkylated bromo-imidazoles. The following is a representative protocol and should be optimized for specific laboratory conditions.
-
N-Alkylation of 4-Bromo-1H-imidazole:
-
In a round-bottom flask, dissolve 4-bromo-1H-imidazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the imidazole nitrogen.
-
Add 1-bromopropane (propyl bromide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Workflow for Handling a Chemical Spill
The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.
Section 5: Potential Biological Signaling Pathways
Specific signaling pathways modulated by this compound have not been elucidated. However, the broader class of imidazole and benzimidazole derivatives are known to interact with various biological targets and signaling pathways.[2][3][4] One such pathway is the Protease-Activated Receptor 1 (PAR1) signaling cascade, which plays a role in thrombosis and inflammation.[5][6][7][8] The following diagram illustrates a simplified representation of the PAR1 signaling pathway, which could be a potential area of investigation for novel imidazole-based compounds.
Disclaimer: This diagram represents a general signaling pathway that may be modulated by some imidazole derivatives. It is not established that this compound specifically interacts with this pathway.
Section 6: Toxicological Information
Detailed toxicological studies, such as LD50 or LC50 data, for this compound are not available in the public domain. The GHS classification of "Acute toxicity, oral (Category 4)" indicates that it is harmful if swallowed. Based on the classification of skin and eye irritation, it is expected to cause damage upon contact. The potential for chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity has not been established.[1] Therefore, it is crucial to handle this compound with care, assuming it may have significant toxicological properties, and to prevent any direct contact or inhalation.
References
- 1. angenechemical.com [angenechemical.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. epa.gov [epa.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
Theoretical Examination of 4-Bromo-1-propyl-1H-imidazole: A Keystone for Advanced Pharmaceutical and Agrochemical Development
For Immediate Release
This technical whitepaper provides a comprehensive theoretical analysis of 4-Bromo-1-propyl-1H-imidazole, a crucial heterocyclic compound poised for significant applications in drug discovery and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction
Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active molecules. The strategic introduction of a bromine atom and an N-propyl substituent onto the imidazole scaffold, as in this compound, offers a versatile platform for the development of novel compounds with tailored pharmacological and chemical properties. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, while the propyl group can influence the compound's lipophilicity and binding interactions with biological targets. Although direct experimental data for this compound is not extensively available in public literature, this paper constructs a robust theoretical framework based on the well-documented chemistry of its parent compound, 4-Bromo-1H-imidazole, and its N-alkylated analogues.
Physicochemical and Spectroscopic Properties (Predicted)
The anticipated physicochemical and spectroscopic data for this compound are summarized below. These values are extrapolated from known data for 4-Bromo-1H-imidazole and its methylated and isopropylated analogues.
| Property | Predicted Value |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
| ¹H NMR (CDCl₃, ppm) | δ 7.5-7.6 (s, 1H), 7.0-7.1 (s, 1H), 4.0-4.1 (t, 2H), 1.8-1.9 (m, 2H), 0.9-1.0 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 135-136, 120-121, 115-116, 48-49, 23-24, 11-12 |
| Mass Spectrum (EI) | m/z 188/190 (M⁺, Br isotopes) |
Synthesis Methodology
The primary synthetic route to this compound involves the N-alkylation of 4-Bromo-1H-imidazole. This well-established reaction in heterocyclic chemistry provides a reliable method for the preparation of the target compound.
Synthesis of 4-Bromo-1H-imidazole
The precursor, 4-Bromo-1H-imidazole, can be synthesized via the direct bromination of imidazole. Several methods have been reported, with variations in brominating agents and reaction conditions.[1]
Experimental Protocol: Bromination of Imidazole
-
Materials: Imidazole, Bromine, Chloroform.
-
Procedure: To a solution of imidazole in chloroform, a solution of bromine in chloroform is added dropwise at room temperature. The reaction mixture is stirred for a specified period. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization, to yield 4-Bromo-1H-imidazole.
N-Propylation of 4-Bromo-1H-imidazole
The introduction of the propyl group at the N1 position of 4-Bromo-1H-imidazole is typically achieved through a nucleophilic substitution reaction using a propyl halide in the presence of a base.
Experimental Protocol: N-Alkylation
-
Materials: 4-Bromo-1H-imidazole, 1-Bromopropane (or 1-Iodopropane), a suitable base (e.g., Sodium Hydride, Potassium Carbonate), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile).
-
Procedure: To a solution of 4-Bromo-1H-imidazole in the chosen solvent, the base is added portion-wise at a controlled temperature (often 0 °C). The mixture is stirred for a short period to allow for the formation of the imidazolide anion. Subsequently, the propyl halide is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or distillation.
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C4 position, which makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to form C-C bonds, leading to the synthesis of more complex structures.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines enables the formation of C-N bonds, providing access to a wide range of 4-aminoimidazole derivatives.
-
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, allows for the introduction of alkynyl groups.
Applications in Drug Discovery and Agrochemicals
The imidazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The ability to functionalize the 4-position of the imidazole ring through the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
In the agrochemical sector, imidazole-based compounds are utilized as fungicides and herbicides. The structural modifications enabled by this compound can lead to the development of new crop protection agents with improved efficacy and selectivity.
Conclusion
This compound represents a highly valuable and versatile building block for organic synthesis. While direct experimental data remains to be extensively published, its synthesis is readily achievable through established methodologies. The true potential of this compound lies in its utility in a wide array of cross-coupling reactions, paving the way for the creation of diverse libraries of novel imidazole derivatives for applications in pharmaceutical and agrochemical research and development. This theoretical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising molecule.
References
Discovery and history of N-propyl brominated imidazoles
An In-Depth Technical Guide to the Discovery and History of N-Propyl Brominated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[3] Chemical modifications, such as N-alkylation and halogenation, are critical strategies for modulating the biological activity, selectivity, and pharmacokinetic profiles of imidazole-based compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of a specific subclass: N-propyl brominated imidazoles. We will delve into their synthetic pathways, physicochemical properties, and known biological activities, offering detailed experimental protocols and data-driven insights for researchers in the field.
Historical Context and Discovery
The history of N-propyl brominated imidazoles is not one of a single discovery but rather an evolution built upon the foundational chemistry of the parent imidazole ring. Imidazole was first synthesized by Heinrich Debus in 1858 from glyoxal and ammonia.[2][4] However, the development of specifically substituted derivatives like N-propyl brominated imidazoles awaited the advent of more sophisticated synthetic methodologies in the 20th century.
The discovery timeline is intrinsically linked to the development of two key chemical transformations:
-
N-Alkylation of Imidazoles : The ability to selectively add alkyl chains to one of the nitrogen atoms of the imidazole ring was a crucial step. Early methods were often non-selective, but the development of protocols using various bases and alkylating agents allowed for controlled synthesis.[5] The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles, such as a pre-existing bromoimidazole, is influenced by steric and electronic factors, as well as reaction conditions.[5]
-
Bromination of the Imidazole Ring : The introduction of bromine atoms onto the carbon backbone of the imidazole ring is another key functionalization. The use of reagents like elemental bromine and, later, N-bromosuccinimide (NBS) provided efficient ways to create bromoimidazole precursors.[6]
The confluence of these techniques allowed for the targeted synthesis of imidazoles bearing both an N-propyl group and one or more bromine atoms. These compounds have been developed primarily as building blocks for creating more complex active pharmaceutical ingredients (APIs) and as scaffolds for investigating structure-activity relationships (SAR) in drug discovery programs.[7]
Synthesis and Chemical Pathways
The synthesis of N-propyl brominated imidazoles can be approached via two primary retrosynthetic routes:
-
Route A : N-propylation of a pre-brominated imidazole scaffold.
-
Route B : Bromination of an N-propyl imidazole scaffold.
The choice of route often depends on the availability of starting materials and the desired regioselectivity of the final product. 4-Bromo-1H-imidazole, for example, is a versatile and indispensable intermediate in the synthesis of novel therapeutic agents.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Page loading... [wap.guidechem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Imidazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromo-1-propyl-1H-imidazole from 4-bromoimidazole via N-alkylation. This method is fundamental for medicinal chemistry and drug development, as the introduction of an N-propyl group can significantly modulate the physicochemical and biological properties of the imidazole scaffold.
Introduction
4-Bromo-1H-imidazole is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. The bromine atom at the 4-position serves as a convenient handle for further functionalization through various cross-coupling reactions.[1] N-alkylation of the imidazole ring is a critical step to introduce structural diversity and to modulate the compound's pharmacokinetic and pharmacodynamic profiles. This protocol details the N-propylation of 4-bromoimidazole, a key transformation for creating novel molecular entities.
Reaction Principle
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The reaction proceeds in two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the 4-bromoimidazole ring, generating a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane), leading to the formation of the N-propylated product and displacing the halide ion.
Due to the asymmetry of the 4-bromoimidazole ring, N-alkylation can potentially lead to two regioisomers: this compound and 5-bromo-1-propyl-1H-imidazole. The regioselectivity of the reaction can be influenced by factors such as the choice of base, solvent, and the nature of the substituent on the imidazole ring.[2]
Experimental Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 (Strong Base) | Condition 2 (Weak Base) |
| Starting Material | 4-Bromo-1H-imidazole | 4-Bromo-1H-imidazole |
| Alkylating Agent | 1-Bromopropane | 1-Bromopropane |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60-80 °C |
| Reaction Time | 1-4 hours | 12-24 hours |
| Typical Yield | Moderate to High | Moderate |
Detailed Experimental Protocols
Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)
This method is suitable for achieving rapid and high-yielding N-alkylation.
Materials:
-
4-Bromo-1H-imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a suspension.
-
Imidazole Addition: Dissolve 4-bromoimidazole (1.0 equivalent) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the imidazolate anion.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using a Weak Base (Potassium Carbonate)
This method is often preferred for its milder reaction conditions and ease of handling.
Materials:
-
4-Bromo-1H-imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
1-Bromopropane
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-bromoimidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflows for the N-propylation of 4-bromoimidazole.
Caption: General reaction mechanism for the N-alkylation of 4-bromoimidazole.
References
Application Notes and Protocols for the N-alkylation of 4-bromoimidazole with 1-bromopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 4-bromoimidazole with 1-bromopropane, a reaction that yields a mixture of two regioisomers: 1-propyl-4-bromoimidazole and 1-propyl-5-bromoimidazole. This reaction is a fundamental transformation in organic synthesis and is particularly relevant in the development of pharmaceutical compounds, as the imidazole moiety is a common scaffold in many bioactive molecules.[1][2]
The N-alkylation of unsymmetrically substituted imidazoles, such as 4-bromoimidazole, presents a regioselectivity challenge, often resulting in a mixture of products.[3][4] The ratio of the resulting 1,4- and 1,5-disubstituted isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature.[3][5][6] This protocol provides a general method for this reaction and highlights the key considerations for controlling and analyzing the product distribution.
Reaction Principle
The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction.[5][6] A base is used to deprotonate the imidazole ring, forming an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (1-bromopropane), leading to the formation of the N-alkylated products.[6] Due to the electronic and steric effects of the bromo substituent, the alkylation can occur at either of the two nitrogen atoms, leading to the formation of regioisomers.[3]
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for 4-bromoimidazole and 1-bromopropane. The specific yields and regioisomeric ratios will be dependent on the precise conditions employed.
| Parameter | Condition A | Condition B |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |
| Temperature | 0 °C to room temperature | Room temperature to 60-80 °C |
| Reaction Time | 1-4 hours | 24-48 hours |
| Reactant Ratio | 1.1 eq. of Base, 1.1 eq. of 1-bromopropane | 2.0 eq. of Base, 1.2 eq. of 1-bromopropane |
| Typical Yield | Moderate to Good | Moderate to Good |
| Regioselectivity | Dependent on substrate and conditions | Dependent on substrate and conditions |
Experimental Protocols
This section details two common protocols for the N-alkylation of 4-bromoimidazole with 1-bromopropane, utilizing either a strong base (Sodium Hydride) or a weaker inorganic base (Potassium Carbonate).
Protocol 1: N-alkylation using Sodium Hydride in DMF
This protocol is suitable for achieving complete deprotonation of the imidazole ring, which can lead to higher reaction rates.[6]
Materials:
-
4-bromoimidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoimidazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-bromoimidazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable.[6]
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[5]
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.[6]
Protocol 2: N-alkylation using Potassium Carbonate in Acetonitrile
This protocol uses a milder base and is often preferred for its operational simplicity.[6]
Materials:
-
4-bromoimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-bromopropane
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromoimidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C to increase the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.[5]
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to separate the regioisomers.[5]
Mandatory Visualization
References
Application Notes and Protocols: 4-Bromo-1-propyl-1H-imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-propyl-1H-imidazole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive bromine atom at the C4 position and a propyl group on the N1 nitrogen atom offers a unique combination of steric and electronic properties, making it an ideal substrate for a variety of cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in key organic transformations.
The imidazole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[1] The ability to functionalize the 4-position of the imidazole ring through modern cross-coupling techniques allows for the rapid generation of diverse molecular architectures, accelerating drug discovery and development programs.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 4-bromo-1H-imidazole. The first step involves the N-alkylation of the imidazole ring with a suitable propyl halide.
Experimental Protocol: N-propylation of 4-bromo-1H-imidazole
This protocol is adapted from general procedures for the N-alkylation of imidazoles.[3]
Materials:
-
4-bromo-1H-imidazole
-
1-Bromopropane
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure using Sodium Hydride in DMF:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromo-1H-imidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure using Potassium Carbonate in Acetonitrile:
-
To a round-bottom flask, add 4-bromo-1H-imidazole (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile.
-
Add 1-bromopropane (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Sodium Hydride Method | Potassium Carbonate Method |
| Base | Sodium Hydride | Potassium Carbonate |
| Solvent | DMF | Acetonitrile |
| Temperature | 0 °C to Room Temperature | Reflux |
| Typical Yield | 85-95% | 75-90% |
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the C4 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the imidazole core and various aryl or heteroaryl groups.[2] This reaction is widely used in the synthesis of biaryl compounds with potential applications in medicinal chemistry and materials science.
-
In a reaction vessel, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O (4:1) | 85 | 78 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling this compound with a wide range of primary and secondary amines.[4] This reaction is invaluable for the synthesis of substituted aminoimidazoles, which are important pharmacophores.
-
To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Seal the tube with a septum and purge with an inert gas.
-
Add this compound (1.0 eq), the amine (1.2 eq), and an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 82 |
| Morpholine | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | 75 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| n-Hexylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 110 | 70 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is crucial for synthesizing alkynyl-substituted imidazoles, which are precursors to a variety of complex molecules and functional materials.
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 1-2 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Terminal Alkyne | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 90 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 95 |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 75 |
Conclusion
This compound serves as a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of functionalized imidazole derivatives. The protocols and data presented herein offer a comprehensive guide for researchers in the pharmaceutical and material science sectors to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 4-Bromo-1-propyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-Bromo-1-propyl-1H-imidazole in medicinal chemistry. This document details its synthesis, potential biological activities, and protocols for its evaluation as a therapeutic agent.
Introduction
This compound belongs to the class of halogenated N-alkylated imidazoles, which are recognized as versatile scaffolds in drug discovery. The imidazole core is a key structural motif in many biologically active molecules, and the presence of a bromine atom at the 4-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The N-propyl group modulates the lipophilicity and steric properties of the molecule, which can influence its pharmacokinetic profile and target engagement. While specific biological data for this compound is not extensively available in the public domain, the known structure-activity relationships (SAR) of related N-alkylated bromo-imidazole derivatives suggest its potential as a precursor for developing novel antibacterial, antifungal, anticancer, and kinase-inhibiting agents.[1][2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 4-bromo-1H-imidazole. A general synthetic protocol is provided below.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane (or 1-Iodopropane)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 1: Synthesis of this compound
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-1-propyl-1H-imidazole in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted imidazole motif in bioactive molecules and functional materials. The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a comprehensive guide for the synthesis of a variety of substituted 1-propyl-1H-imidazole derivatives.
Introduction
The imidazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The functionalization of the imidazole core is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations, with the bromine atom at the C4 position providing a reactive handle for coupling with various partners. This allows for the efficient synthesis of diverse libraries of 4-substituted-1-propyl-1H-imidazoles.
This document focuses on two of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Synthesis of Starting Material: this compound
The starting material, this compound, can be readily synthesized in a two-step sequence from commercially available 4-bromo-1H-imidazole.
Protocol 1: N-Alkylation of 4-Bromo-1H-imidazole
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 4-bromo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are adapted from literature procedures for 4(5)-bromo-1H-imidazole and are expected to be applicable to this compound with potential for optimization.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-propyl-1H-imidazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position. These 4-aryl-1-propyl-1H-imidazole derivatives are valuable scaffolds in drug discovery.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the respective arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Add PdCl2(dppf) (0.02-0.05 equivalents) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-propyl-1H-imidazole.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromo-1H-imidazole
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the parent compound, 4-bromo-1H-imidazole, with various arylboronic acids. These yields are indicative of the expected efficiency of the reaction with this compound, although optimization may be required.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-imidazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-imidazole | 92 |
| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-1H-imidazole | 88 |
| 4 | 2-Naphthylboronic acid | 4-(2-Naphthyl)-1H-imidazole | 75 |
Data adapted from analogous reactions of 4(5)-bromo-1H-imidazole.
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1-propyl-1H-imidazoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to 4-amino-1-propyl-1H-imidazole derivatives. These compounds are of significant interest as they are found in numerous biologically active molecules.
Protocol 3: Buchwald-Hartwig Amination of this compound with Amines
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Anhydrous Toluene or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3 (0.01-0.02 equivalents) and Xantphos (0.02-0.04 equivalents).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To a separate Schlenk tube, add this compound (1.0 equivalent), the amine (1.2-1.5 equivalents), and sodium tert-butoxide (1.4-2.0 equivalents).
-
Add the pre-formed catalyst solution to the mixture of starting materials.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-propyl-1H-imidazole.
Data Presentation: Representative Yields for Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole
The following table presents representative yields for the Buchwald-Hartwig amination of 4-bromo-1H-imidazole with various amines. These yields can be used as a reference for the expected outcomes with this compound, though specific conditions may need to be optimized.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-1H-imidazol-4-amine | 78 |
| 2 | Morpholine | 4-(Morpholino)-1H-imidazole | 85 |
| 3 | Benzylamine | N-Benzyl-1H-imidazol-4-amine | 72 |
| 4 | Piperidine | 4-(Piperidin-1-yl)-1H-imidazole | 81 |
Data adapted from analogous reactions of 4-bromo-1H-imidazole.
Visualizations
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Buchwald-Hartwig Amination Experimental Workflow.
Caption: Generalized Catalytic Cycle for Cross-Coupling.
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-1-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-propyl-1H-imidazole. The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] The protocols outlined here are based on established methodologies for the coupling of bromo-heterocycles and are intended to serve as a robust starting point for researchers.[3][4][5]
Introduction
The imidazole scaffold is a key structural motif in many biologically active molecules. The functionalization of substituted imidazoles, such as this compound, via cross-coupling reactions opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2][6]
Challenges in the Suzuki coupling of nitrogen-containing heterocycles can include catalyst inhibition by the nitrogen lone pair.[3] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Exemplary Conditions for Suzuki Coupling of Bromo-Heterocycles
The following table summarizes reaction conditions from the literature for Suzuki couplings of various bromo-heterocycles, which can be adapted for this compound.
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 | [3] |
| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [3] |
| 7-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Na₂CO₃ | Dioxane | 100 | 12 | 85 | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | [7] |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | - | KF | Dioxane | 110 | - | 74-82 | [8] |
| 1-Bromo-4-propylsulfanylbenzene | Arylboronic acid | PdCl₂(XPhos)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | Good to Excellent | [9] |
P1 and P2 are specific palladium precatalysts. DME is dimethoxyethane.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand)
-
Ligand (if required, e.g., XPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, Toluene, often with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 or 5:1 mixture of dioxane and water) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
4-Bromo-1-propyl-1H-imidazole: A Versatile Precursor for the Synthesis of Task-Specific Ionic Liquids
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-propyl-1H-imidazole has emerged as a key building block in the synthesis of a diverse range of imidazolium-based ionic liquids (ILs). The presence of the bromo-substituent at the C4-position of the imidazole ring offers a reactive handle for further functionalization, allowing for the creation of task-specific ILs with tailored physicochemical properties. The propyl group at the N1-position contributes to the modulation of properties such as viscosity, conductivity, and thermal stability. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into imidazolium-based ionic liquids, targeting applications in catalysis, electrochemistry, and as specialized solvents in pharmaceutical and materials science.
Synthesis of this compound (Precursor Synthesis)
The synthesis of this compound is a two-step process starting from readily available 1H-imidazole. The first step involves the bromination of the imidazole ring, followed by the N-alkylation with a propyl group.
Step 1: Synthesis of 4-Bromo-1H-imidazole
Several methods are available for the synthesis of 4-bromo-1H-imidazole. A common and effective method involves the selective debromination of 2,4,5-tribromoimidazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,5-tribromoimidazole (1.0 eq) and a 20% aqueous solution of sodium sulfite (5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 8 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-bromo-1H-imidazole as a white to off-white solid.
-
Quantitative Data Summary:
| Reactant | Molar Ratio | Product | Yield (%) | Reference |
| 2,4,5-Tribromoimidazole | 1.0 | 4-Bromo-1H-imidazole | ~89 | [1] |
| Sodium Sulfite | 5.0 |
Step 2: Synthesis of this compound
The N-propylation of 4-bromo-1H-imidazole is typically achieved via a nucleophilic substitution reaction using a propyl halide in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-imidazole (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or DMF.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handle with care) to the suspension.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the solid salts and wash with the reaction solvent. If NaH was used, cautiously quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Concentrate the filtrate or the combined organic extracts under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Expected Characterization Data:
-
¹H NMR: Signals corresponding to the propyl chain protons (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen) and two singlets for the imidazole ring protons.
-
¹³C NMR: Resonances for the three carbons of the propyl chain and three distinct signals for the imidazole ring carbons, with the carbon bearing the bromine atom being significantly shifted.
Synthesis of Imidazolium-Based Ionic Liquids from this compound
The quaternization of this compound with an alkyl halide leads to the formation of a 1-alkyl-3-propyl-4-bromoimidazolium halide ionic liquid. This is a straightforward S_N2 reaction.
Experimental Protocol: Synthesis of 1-Ethyl-3-propyl-4-bromoimidazolium Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or toluene.
-
Addition of Alkylating Agent: Add an excess of ethyl bromide (e.g., 1.5 - 2.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 70-80 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the ionic liquid product.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The ionic liquid will likely precipitate or form a second liquid phase.
-
If a solid precipitates, collect it by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials, and dry under vacuum.
-
If an oil forms, decant the solvent and wash the oily ionic liquid with diethyl ether or hexane several times, followed by drying under vacuum to remove any residual solvent.
-
Quantitative Data Summary (Exemplary for similar Ionic Liquids):
| Precursor | Alkylating Agent | Product | Yield (%) | Reference |
| 1-Methylimidazole | Ethyl Bromide | 1-Ethyl-3-methylimidazolium Bromide | ~85-90 | [2] |
| 1-Methylimidazole | Butyl Bromide | 1-Butyl-3-methylimidazolium Bromide | High | [3] |
Expected Characterization Data for 1-Ethyl-3-propyl-4-bromoimidazolium Bromide:
Based on the characterization of similar imidazolium bromides, the following spectroscopic data can be expected:
-
¹H NMR: A downfield shift of the imidazole ring protons upon quaternization. The N-CH proton (at the C2 position) will appear as a singlet at a significantly downfield chemical shift (typically >9 ppm). Signals for the ethyl and propyl groups will be present.
-
¹³C NMR: The C2 carbon of the imidazolium ring will be shifted downfield. Resonances for the carbons of the ethyl and propyl chains will be observed, along with the carbons of the imidazolium ring, including the carbon attached to the bromine.
-
FTIR: Characteristic peaks for C-H stretching of the alkyl chains and the imidazolium ring, C=N and C=C stretching vibrations of the imidazolium ring.
Visualizing the Synthetic Pathway and Experimental Workflow
To provide a clear overview of the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for ionic liquids from 1H-imidazole.
Caption: General experimental workflow for synthesis and characterization.
Concluding Remarks
This compound serves as a highly adaptable precursor for the synthesis of functionalized ionic liquids. The protocols provided herein offer a solid foundation for researchers to produce these valuable compounds. The ability to introduce various alkyl chains in the quaternization step, coupled with the potential for further modification at the bromo-position, opens up a vast chemical space for the design of ionic liquids with specific properties for a wide range of applications in both academic and industrial research. Careful execution of the experimental procedures and thorough characterization are paramount to obtaining high-purity materials for reliable downstream applications.
References
Experimental protocol for the synthesis of "4-Bromo-1-propyl-1H-imidazole"
This application note provides a detailed experimental protocol for the synthesis of 4-Bromo-1-propyl-1H-imidazole, a valuable building block for the development of novel pharmaceutical compounds and functional materials. The synthesis is a two-step process commencing with the bromination of imidazole to yield 4-bromo-1H-imidazole, followed by an N-alkylation with 1-bromopropane to afford the final product. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Materials and Methods
Reagents and Equipment
The reagents required for the synthesis are listed in the table below. All reagents should be of analytical grade and used as received from commercial suppliers. Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer, is necessary for the reactions. Purification of the intermediate and final product will require a filtration setup and a rotary evaporator.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) |
| Imidazole | C₃H₄N₂ | 68.08 |
| Bromine | Br₂ | 159.81 |
| Sodium Sulfite | Na₂SO₃ | 126.04 |
| Chloroform | CHCl₃ | 119.38 |
| 4-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 |
| 1-Bromopropane | C₃H₇Br | 122.99 |
| Potassium Carbonate | K₂CO₃ | 138.21 |
| Toluene | C₇H₈ | 92.14 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Experimental Protocol
The synthesis of this compound is performed in two sequential steps, as illustrated in the workflow diagram below.
Step 1: Synthesis of 4-Bromo-1H-imidazole
This step involves the bromination of imidazole followed by a selective debromination to yield 4-bromo-1H-imidazole.
Procedure:
-
Bromination: To a solution of imidazole (60 g, 0.88 mol) in 360 mL of chloroform in a round-bottom flask, a solution of bromine (138 g, 0.86 mol) in 100 mL of chloroform is added dropwise at room temperature with stirring. The reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure to yield the crude 2,4,5-tribromo-1H-imidazole.[1]
-
Debromination: The crude 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) is combined with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol). The mixture is heated to reflux and maintained for 8 hours.[1]
-
Workup and Purification: Upon cooling, the solid product precipitates out of the solution. The precipitate is collected by vacuum filtration and dried to afford 4-bromo-1H-imidazole as a white solid.[1]
| Parameter | Value |
| Imidazole | 60 g |
| Bromine | 138 g |
| Sodium Sulfite (20% aq. sol.) | 66.34 g |
| Reaction Time (Bromination) | 1 hour |
| Reaction Time (Debromination) | 8 hours |
| Reaction Temperature | Room Temperature (Bromination), Reflux (Debromination) |
| Solvent | Chloroform, Water |
| Product | 4-Bromo-1H-imidazole |
Step 2: Synthesis of this compound
This step describes the N-alkylation of 4-bromo-1H-imidazole with 1-bromopropane.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1H-imidazole (14.7 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and 150 mL of toluene.
-
Alkylation: To the stirred suspension, add 1-bromopropane (18.4 g, 0.15 mol). Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion of the reaction, the mixture is cooled to room temperature. The solid potassium carbonate is removed by filtration. The filtrate is then washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
| Parameter | Value |
| 4-Bromo-1H-imidazole | 14.7 g |
| 1-Bromopropane | 18.4 g |
| Potassium Carbonate | 27.6 g |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Reflux |
| Solvent | Toluene |
| Product | This compound |
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Safety Precautions
Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times during the experimental procedures. Chloroform and toluene are volatile and flammable organic solvents; handle them away from ignition sources.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-propyl-1H-imidazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the purification of 4-Bromo-1-propyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common purification techniques for this compound, an N-alkylated bromo-imidazole derivative, are column chromatography, recrystallization, and extraction. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Likely impurities include unreacted starting materials such as 4-bromo-1H-imidazole and 1-bromopropane, over-alkylated or di-substituted products, and residual solvents from the synthesis. Depending on the synthetic route, byproducts from side reactions may also be present.[1][2][3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A melting point determination can also be an indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Q4: What is the expected appearance and stability of pure this compound?
A4: Pure this compound is expected to be a white to light yellow solid.[4] Imidazole derivatives can be sensitive to light and air, so it is advisable to store the purified compound in a cool, dark, and inert atmosphere to prevent degradation.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the product from impurities on the silica gel column.
| Potential Cause | Solution |
| Inappropriate Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for imidazole derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradually increasing the polarity of the eluent should allow for the separation of the desired product. |
| Column Overloading | Do not exceed the recommended loading capacity of your column. A general rule of thumb is to load 1-5% of the silica gel weight with the crude product. |
| Cracked or Channeled Column Bed | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to inefficient separation. |
| Co-elution with a Close-Spotting Impurity | If an impurity has a very similar Rf value to the product, consider using a different adsorbent (e.g., alumina) or a different solvent system. Alternatively, a subsequent purification step like recrystallization might be necessary. |
Problem: The product is not eluting from the column.
| Potential Cause | Solution |
| Eluent is too Non-Polar | The product may be strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol or triethylamine to the eluent can help. |
| Product Degradation on Silica | Some compounds are unstable on acidic silica gel. In such cases, consider using neutral or basic alumina, or deactivated silica gel. |
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even at high temperatures.
| Potential Cause | Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvents or solvent mixtures. For imidazole derivatives, alcohols (e.g., ethanol, isopropanol) or mixtures with water can be effective.[3][5] |
| Insufficient Solvent Volume | Add more solvent in small portions until the solid dissolves. Be mindful not to add too much, as this will reduce the recovery yield.[6] |
Problem: No crystals form upon cooling.
| Potential Cause | Solution |
| Solution is not Saturated | The concentration of the compound in the solvent is too low. Try to evaporate some of the solvent to increase the concentration. |
| Supersaturation | The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Cooling too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[5] |
Problem: The recrystallized product is still impure.
| Potential Cause | Solution |
| Impurities Co-crystallized | The chosen solvent may not be ideal for separating the specific impurities. Try a different recrystallization solvent. A second recrystallization step may be necessary to achieve the desired purity. |
| Incomplete Removal of Mother Liquor | Ensure the crystals are thoroughly washed with a small amount of cold solvent during vacuum filtration to remove any residual mother liquor containing impurities.[6] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity as monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data Summary
The following table summarizes typical reaction and purification parameters for the synthesis of the related compound, 4-Bromo-1H-imidazole, which can serve as a reference.
| Parameter | Method 1 [2] | Method 2 [3] |
| Starting Material | 2,4,5-tribromoimidazole | 4-halogen-1H-imidazole crude product |
| Reagents | Sodium sulfite, Water, Ethyl acetate | Isopropanol, Water, Sodium sulfite, Ethyl acetate |
| Reaction Temperature | 110 °C | Reflux |
| Reaction Time | 6 hours | Until raw material disappears |
| Purification Method | Extraction, Concentration | Filtration, Extraction, Reduced pressure concentration |
| Purity Achieved | - | 98.9% |
| Yield | 89% | - |
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 4. This compound , 95+% , 1353856-52-6 - CookeChem [cookechem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Overcoming regioselectivity issues in the synthesis of "4-Bromo-1-propyl-1H-imidazole"
Welcome to the technical support center for the synthesis of 4-Bromo-1-propyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to regioselectivity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My N-alkylation of 4-bromo-1H-imidazole with a propyl halide is producing a mixture of this compound and 5-bromo-1-propyl-1H-imidazole. How can I improve the regioselectivity for the desired 4-bromo isomer?
A1: This is a common regioselectivity challenge due to the tautomerism of the 4-bromo-1H-imidazole starting material. The formation of both N1- and N3-alkylated products can be influenced by reaction conditions.[1][2]
Troubleshooting Steps:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role in directing the alkylation.
-
Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can favor the formation of the desired 1,4-isomer (this compound).[3]
-
Stronger bases like sodium hydride (NaH) in THF can sometimes lead to different isomer ratios. It is advisable to screen different base/solvent combinations.
-
-
Reaction Temperature: Lowering the reaction temperature may enhance selectivity. Running the reaction at room temperature or even 0 °C before slowly warming up can favor the thermodynamically more stable product.
-
Steric Hindrance: While not directly applicable to a propyl group, for bulkier alkylating agents, steric hindrance can play a role in directing the substitution.
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel can be employed to separate the two isomers. The polarity difference between the 4-bromo and 5-bromo isomers, although potentially small, can often be exploited for separation.
Q2: I am attempting to directly brominate 1-propyl-1H-imidazole, but I am getting a mixture of brominated products, including di- and tri-brominated species, and the yield of the 4-bromo isomer is low. What can I do?
A2: Direct bromination of N-alkylated imidazoles can be aggressive and lead to over-bromination due to the activated nature of the imidazole ring. Controlling the stoichiometry and reaction conditions is key.[2]
Troubleshooting Steps:
-
Choice of Brominating Agent:
-
Reaction Conditions:
-
Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to reduce the reaction rate and improve selectivity.
-
Slow, dropwise addition of the brominating agent to the solution of 1-propyl-1H-imidazole is crucial to avoid localized high concentrations of the brominating agent.
-
-
Solvent Effects: The choice of solvent can influence the regioselectivity of halogenation. Solvents like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes and heterocycles.[4]
-
Stoichiometry: Use of a slight excess of the 1-propyl-1H-imidazole relative to the brominating agent can help to minimize di- and tri-bromination, though this will require subsequent purification to remove the unreacted starting material.
Q3: Is there an alternative synthetic strategy to avoid the regioselectivity issues with N-alkylation and direct bromination?
A3: Yes, a multi-step strategy involving a bromination/selective debromination sequence can be highly effective, as demonstrated in the synthesis of analogous compounds like 4-bromo-1,2-dimethyl-1H-imidazole.[6][7][8]
Alternative Strategy Outline:
-
Dibromination: Start with 1-propyl-1H-imidazole and perform a less selective bromination to obtain 4,5-dibromo-1-propyl-1H-imidazole. This can often be achieved in high yield by using an excess of the brominating agent.
-
Selective Debromination: The subsequent step involves the selective removal of one of the bromine atoms. This can be achieved using organometallic reagents. For instance, treatment with isopropyl magnesium chloride (iPrMgCl) has been shown to selectively debrominate at the 5-position to yield the desired 4-bromo product.[6][7]
This approach circumvents the issue of isomeric mixtures by first creating a symmetrical intermediate (or one where subsequent selective reaction is possible) and then performing a regioselective removal of a functional group.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Bromo-1H-imidazole (Route A)
This protocol details the N-propylation of 4-bromo-1H-imidazole using potassium carbonate as the base.
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane (or 1-iodopropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 4-bromo-1H-imidazole (1.0 equiv) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 1-bromopropane (1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 4-bromo and 5-bromo isomers.
Protocol 2: Regioselective Bromination of 1-Propyl-1H-imidazole (Route B)
This protocol describes the controlled bromination of 1-propyl-1H-imidazole using N-Bromosuccinimide (NBS).
Materials:
-
1-Propyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve 1-propyl-1H-imidazole (1.0 equiv) in anhydrous THF or MeCN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 equiv) in the same anhydrous solvent.
-
Add the NBS solution dropwise to the cooled solution of 1-propyl-1H-imidazole over a period of 30-60 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Route A: N-Alkylation of 4-Bromo-1H-imidazole | Route B: Bromination of 1-Propyl-1H-imidazole | Alternative Route C: Dibromination-Debromination |
| Starting Materials | 4-Bromo-1H-imidazole, 1-Bromopropane | 1-Propyl-1H-imidazole, NBS/Br₂ | 1-Propyl-1H-imidazole, Brominating Agent, iPrMgCl |
| Key Challenge | Regioselectivity (4- vs. 5-bromo isomer) | Regio- and poly-bromination | Handling of organometallic reagents |
| Typical Yields | Moderate (isomer separation required) | Variable (dependent on conditions) | Potentially high overall yield |
| Purification | Column chromatography to separate isomers | Column chromatography to remove starting material and byproducts | Column chromatography |
| Advantages | Fewer steps | Potentially fewer steps than Route C | High regioselectivity, avoids isomeric mixtures |
| Disadvantages | Isomeric mixture often formed | Risk of over-bromination and mixed products | Multi-step, requires inert conditions for debromination |
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Key regioselectivity challenges in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules: Full Paper PDF & Summary | Bohrium [bohrium.com]
Troubleshooting common side reactions in "4-Bromo-1-propyl-1H-imidazole" synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-1-propyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this synthetic procedure. The following information is presented in a question-and-answer format to address specific challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the N-alkylation of 4-bromo-1H-imidazole with a propyl halide (e.g., 1-bromopropane). This reaction is typically carried out in the presence of a base in a suitable solvent. The primary role of the base is to deprotonate the imidazole ring, forming an imidazolate anion, which then acts as a nucleophile and attacks the electrophilic propyl halide.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the N-propylation of 4-bromo-1H-imidazole can arise from several factors, including incomplete deprotonation, suboptimal reaction temperature, or the use of a less reactive alkylating agent.
Troubleshooting Steps:
-
Base and Solvent System: The choice of base and solvent is critical. For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is effective. Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be used, often in polar aprotic solvents like acetonitrile (MeCN) or DMF. Cs₂CO₃ is often reported to be highly effective.[1]
-
Alkylating Agent: Ensure the 1-bromopropane is pure and has not degraded. The reactivity of alkyl halides follows the order I > Br > Cl. While 1-bromopropane is commonly used, 1-iodopropane could be considered if reactivity is an issue, though it is more expensive.
-
Reaction Temperature: Increasing the reaction temperature can improve the reaction rate, especially with less reactive systems. However, excessively high temperatures may lead to an increase in side products.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to find the optimal temperature.
Q3: I am observing a significant amount of a second product in my reaction mixture. What could it be?
A common side reaction in the N-alkylation of unsymmetrical imidazoles like 4-bromo-1H-imidazole is the formation of a regioisomer, in this case, 5-Bromo-1-propyl-1H-imidazole . This occurs because the deprotonated 4-bromo-1H-imidazole has two nucleophilic nitrogen atoms, and the propyl group can attach to either one.
Another possible side product is the 4-bromo-1,3-dipropyl-1H-imidazolium bromide , which results from the over-alkylation of the desired product. The N-alkylated imidazole product is still nucleophilic and can react with another molecule of 1-bromopropane.
Q4: How can I control the regioselectivity to favor the desired this compound isomer?
Controlling the ratio of the 4-bromo to the 5-bromo isomer is a key challenge. Several factors can influence this:
-
Steric Hindrance: While the propyl group is not exceedingly bulky, steric hindrance can play a role. The bromine atom at the 4-position may sterically hinder the adjacent nitrogen (N3), potentially favoring alkylation at the less hindered nitrogen (N1).
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electron density at the two nitrogen atoms, which in turn affects their nucleophilicity and the resulting isomer ratio.
-
Reaction Conditions: The choice of base and solvent can impact the position of the counter-ion (from the base) and the solvation of the imidazolate anion, thereby influencing which nitrogen is more accessible for alkylation.
Q5: How can I minimize the formation of the dialkylated imidazolium salt?
To reduce the formation of the over-alkylation product:
-
Stoichiometry: Use a slight excess of 4-bromo-1H-imidazole (e.g., 1.1 to 1.2 equivalents) relative to 1-bromopropane.[1]
-
Slow Addition: Add the 1-bromopropane dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[1]
Q6: My product is difficult to purify. What are some effective purification strategies?
The primary purification challenge is separating the desired this compound from its 5-bromo regioisomer, as they often have very similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often required to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system may help to enrich the desired isomer.
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of the N-propylation of 4-bromo-1H-imidazole. The data is based on general principles of imidazole N-alkylation and may need to be optimized for this specific synthesis.
Table 1: Effect of Base and Solvent on Reaction Outcome
| Base | Solvent | Expected Deprotonation | Potential for Side Reactions | Notes |
| NaH | DMF, THF | Complete | Higher risk of over-alkylation if not controlled. | Requires anhydrous conditions. |
| K₂CO₃ | Acetonitrile, DMF | Moderate to Good | Lower risk of over-alkylation. | A common and cost-effective choice. |
| Cs₂CO₃ | Acetonitrile, DMF | Good to Excellent | May offer better yields and milder conditions. | Often more effective than K₂CO₃.[1] |
Table 2: Influence of Reaction Parameters on Regioselectivity (Hypothesized)
| Parameter | Condition | Expected Effect on 4-bromo/5-bromo Ratio | Rationale |
| Base | Strong, non-coordinating (e.g., NaH) | May slightly favor the 4-bromo isomer. | Less ion-pairing may allow intrinsic electronic and steric factors to dominate. |
| Weaker, coordinating (e.g., K₂CO₃) | May have a more complex effect. | The cation can coordinate with the imidazole nitrogens, influencing reactivity. | |
| Solvent | Polar Aprotic (e.g., DMF) | May favor the 4-bromo isomer. | Solvates the cation, potentially leaving the anion more "free". |
| Less Polar (e.g., THF) | May influence the isomer ratio. | Less solvation can lead to tighter ion pairing. | |
| Temperature | Lower Temperature | May increase selectivity. | Can help to differentiate between the small activation energy differences for the formation of the two isomers. |
| Higher Temperature | May decrease selectivity. | Provides enough energy to overcome the small activation barriers for both alkylations. |
Experimental Protocols
Below are two general protocols for the synthesis of this compound that can be adapted and optimized.
Protocol 1: N-propylation using Sodium Hydride (NaH) in DMF
This method utilizes a strong base for efficient deprotonation.
Materials:
-
4-bromo-1H-imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-bromopropane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-imidazole (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add 1-bromopropane (1.05 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction may require gentle heating (e.g., 40-60 °C) to go to completion.
-
Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-propylation using Potassium Carbonate (K₂CO₃) in Acetonitrile
This method employs a milder base and is often operationally simpler.
Materials:
-
4-bromo-1H-imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
1-bromopropane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add 1-bromopropane (1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (around 82 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetonitrile and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis reaction.
Caption: Common side reaction pathways in the synthesis of this compound.
References
Technical Support Center: Scaling Up 4-Bromo-1-propyl-1H-imidazole Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-Bromo-1-propyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic approach is a two-step process. The first step involves the bromination of imidazole to produce the intermediate, 4-Bromo-1H-imidazole.[1] The second step is the N-alkylation of this intermediate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield the final product, this compound.
Q2: What are the critical parameters to control during the N-propylation step?
A2: The choice of base, solvent, temperature, and the nature of the propylating agent are crucial for a successful and high-yield N-propylation.[2] Polar aprotic solvents like DMF, acetonitrile, or DMSO are commonly used. The selection of a suitable base, ranging from weaker carbonates (K₂CO₃, Cs₂CO₃) to stronger hydrides (NaH), depends on the desired reactivity and process safety at scale.[2][3]
Q3: Can the N-propylation of 4-Bromo-1H-imidazole lead to isomeric impurities?
A3: Yes, the N-alkylation of 4-substituted imidazoles can potentially yield two regioisomers: the 1,4-disubstituted product (this compound) and the 1,5-disubstituted product (5-Bromo-1-propyl-1H-imidazole). The formation of these isomers is influenced by the reaction conditions. Generally, alkylation at the N-1 position to form the 1,4-isomer is favored.[3]
Q4: What are the typical purities available for the starting material, 4-Bromo-1H-imidazole?
A4: Commercially available 4-Bromo-1H-imidazole typically has a purity of 97% or higher.[4][5] For large-scale synthesis, it is crucial to ensure the quality and consistency of the starting material to minimize side reactions and purification challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Bromination of Imidazole
Symptoms:
-
The isolated yield of 4-Bromo-1H-imidazole is significantly lower than expected.
-
TLC or LC-MS analysis shows a complex mixture of products, including di- and tri-brominated imidazoles.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-bromination | Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Add the brominating agent dropwise at a controlled temperature to prevent localized high concentrations. |
| Incomplete Reaction | Ensure adequate reaction time and temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. |
| Suboptimal Solvent | Solvents like chloroform, acetic acid, or DMF have been used for bromination.[1] The choice of solvent can affect the reaction rate and selectivity. Consider optimizing the solvent for your specific scale and conditions. |
| Product Loss During Workup | 4-Bromo-1H-imidazole has some water solubility. During aqueous workup, saturating the aqueous layer with brine can improve recovery into the organic phase. |
Problem 2: Low Yield or Incomplete Conversion in N-propylation Step
Symptoms:
-
Significant amount of unreacted 4-Bromo-1H-imidazole remains after the reaction.
-
The reaction stalls and does not proceed to completion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | The imidazole nitrogen must be deprotonated to become sufficiently nucleophilic. If using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or NaH, especially with less reactive propylating agents.[2] Ensure anhydrous conditions when using strong bases like NaH. |
| Low Reactivity of Propylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If using 1-chloropropane with low conversion, switching to 1-bromopropane or 1-iodopropane will increase the reaction rate.[2] |
| Inadequate Temperature | While room temperature may be sufficient for some combinations of base and alkylating agent, heating the reaction can often drive it to completion. Gradually increase the temperature and monitor for side product formation. |
| Poor Solubility of Reactants | Ensure that the base and the imidazole starting material are adequately soluble in the chosen solvent. If solubility is an issue, consider switching to a solvent with better solubilizing properties, such as DMF or DMSO.[7] |
Problem 3: Formation of Impurities and Side Products during N-propylation
Symptoms:
-
TLC or LC-MS analysis shows the presence of multiple spots/peaks in addition to the desired product and starting material.
-
Difficulty in purifying the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Formation of Regioisomers | The formation of the 1,5-isomer can be a significant issue. The choice of base and solvent can influence the regioselectivity. Strong bases like NaH in THF or DMF tend to favor the formation of a single isomer.[2] Careful optimization of reaction conditions is necessary. |
| Dialkylation | Using a large excess of the propylating agent can lead to the formation of a quaternary imidazolium salt. Use a slight excess of the 4-Bromo-1H-imidazole or add the propylating agent slowly to the reaction mixture to minimize this side reaction. |
| Side Reactions with Solvent | Some solvents, like DMF, can be unstable at high temperatures or in the presence of strong bases, leading to impurities. If heating to high temperatures, consider using a more stable solvent like DMSO or sulfolane. |
Data Presentation
The following tables provide a summary of reaction conditions for the key steps in the synthesis of this compound, based on analogous reactions of substituted imidazoles.
Table 1: Comparison of Bromination Methods for Imidazole
| Brominating Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Br₂ | Chloroform | None | Room Temp | 1 | Not specified |
| Br₂ | Acetic Acid | Sodium Acetate | Room Temp | 2 | Not specified |
| NBS | DMF | None | Not specified | 110 | Not specified |
Data adapted from various synthesis methods for 4-Bromo-1H-imidazole.[1]
Table 2: Effect of Base and Solvent on N-Alkylation of Substituted Imidazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 24 | 40 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 | 30 |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 3 | 85 |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 75 |
This data is for the N-alkylation of nitroimidazoles and serves as a representative example of how reaction conditions can be optimized.[2]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-imidazole (Intermediate)
Materials:
-
Imidazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Appropriate solvent (e.g., Chloroform, Acetic Acid, or DMF)
-
Base (if required, e.g., Sodium Acetate)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Bromine in Acetic Acid):
-
In a well-ventilated fume hood, dissolve imidazole (1.0 equiv) and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 equiv) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: N-propylation of 4-Bromo-1H-imidazole
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane or 1-Iodopropane
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (using K₂CO₃ in Acetonitrile):
-
To a round-bottom flask, add 4-Bromo-1H-imidazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to a desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in N-propylation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. 4-Bromo-1H-imidazole (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4-Bromo-1-propyl-1H-imidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-Bromo-1-propyl-1H-imidazole. Below you will find frequently asked questions and troubleshooting guides to address common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] A systematic solvent screening process is the best approach to identify the optimal solvent or solvent system.
Q2: How can I perform a solvent screen for recrystallization?
A2: To perform a solvent screen, place a small amount of your compound (10-20 mg) into several different test tubes. To each tube, add a small amount (0.2-0.5 mL) of a different solvent and observe the solubility at room temperature. Heat the tubes with insoluble or partially soluble compounds to boiling and observe if the compound dissolves. The best solvents will fully dissolve the compound when hot and show significant crystal formation upon cooling.
Q3: My compound has "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][3] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[3] To resolve this, you can try reheating the solution and adding more solvent to decrease the saturation. Then, allow the solution to cool more slowly. Insulating the flask can aid in slow cooling.[1]
Q4: Very few or no crystals are forming upon cooling. What could be the issue?
A4: This is a common issue that can arise from a few factors. The most frequent cause is using too much solvent, resulting in a solution that is not saturated enough for crystals to form.[3] Another possibility is that the cooling process is not sufficient to induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve | The solvent is not suitable for your compound. | Try a different solvent or a solvent mixture. For imidazole derivatives, consider systems like ethyl acetate/hexane or dichloromethane/methanol.[1] |
| "Oiling out" during cooling | The solution is too concentrated, or the compound's melting point is lower than the solvent's boiling point.[3] | Reheat the mixture to redissolve the oil, add more solvent, and allow for slower cooling.[1][3] If the problem persists, a different solvent with a lower boiling point may be necessary. |
| No crystal formation | The solution is too dilute, or nucleation has not been initiated. | Reduce the solvent volume by gentle heating and evaporation.[3] Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[1] |
| Colored impurities in crystals | Impurities are co-crystallizing with your product. | Consider a pre-purification step such as activated carbon treatment. Dissolve the compound in the hot solvent, add a small amount of activated carbon, simmer for a few minutes, and then perform a hot filtration to remove the carbon before cooling. |
| Low recovery of purified compound | The compound has significant solubility in the cold solvent, or crystals were not completely collected. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] Minimize washing of the collected crystals and use ice-cold solvent for washing. |
Quantitative Data Summary
| Solvent System | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Quality | Recovery Yield (%) |
| Isopropanol | Low | High | Good | ~85-95 |
| Ethyl Acetate/Hexane (e.g., 1:3) | Very Low | Moderate | Good to Excellent | ~80-90 |
| Toluene | Low | High | Fair to Good | ~75-85 |
| Acetonitrile | Moderate | High | Fair | ~60-70 |
| Water | Very Low | Low | Poor | <50 |
Detailed Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, we will use isopropanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of hot isopropanol until the compound just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization.[2]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
References
Preventing decomposition of "4-Bromo-1-propyl-1H-imidazole" during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Bromo-1-propyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Bromination of Imidazole: Imidazole is first brominated to produce 4-Bromo-1H-imidazole. Common brominating agents include bromine (Br₂) in a suitable solvent like chloroform or acetic acid.[1] Over-bromination to di- or tri-bromoimidazoles can occur, which are then selectively reduced back to the mono-bromo derivative using reagents like sodium sulfite.[1][2][3]
-
N-Propylation of 4-Bromo-1H-imidazole: The resulting 4-Bromo-1H-imidazole is then alkylated with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
Q2: What are the potential side reactions and decomposition pathways during the N-propylation of 4-Bromo-1H-imidazole?
A2: Several side reactions and decomposition pathways can occur, leading to reduced yield and purity of the desired product. These include:
-
Formation of Regioisomers: Alkylation can occur at either the N1 or N3 position of the imidazole ring, leading to the formation of this compound and 5-Bromo-1-propyl-1H-imidazole. The ratio of these isomers is influenced by the reaction conditions.[4]
-
Debromination: The C-Br bond on the imidazole ring can be labile under certain conditions, leading to the formation of 1-propyl-1H-imidazole as a byproduct. This can be promoted by certain bases and high temperatures.
-
Over-alkylation: The product, this compound, can be further alkylated to form a quaternary imidazolium salt, especially if an excess of the propylating agent is used.
-
Decomposition at Elevated Temperatures: Imidazole derivatives can be susceptible to thermal decomposition, particularly in the presence of strong bases.
Q3: How can I minimize the formation of the 5-bromo regioisomer?
A3: The formation of the undesired 5-bromo isomer is a common challenge. To favor the formation of the 4-bromo product, consider the following:
-
Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. For N-alkylation of substituted imidazoles, the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) is common. The choice of a bulkier base might sterically hinder the attack at the nitrogen adjacent to the bromo substituent, thus favoring the formation of the 4-bromo isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to start with room temperature and monitor the reaction progress.
Q4: What are the best practices to prevent debromination?
A4: Debromination is a key decomposition pathway. To maintain the integrity of the C-Br bond:
-
Use a Milder Base: Strong bases can promote dehalogenation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the debromination reaction. Monitor the reaction closely and maintain the lowest effective temperature.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions that may be initiated by atmospheric components.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure complete deprotonation of 4-Bromo-1H-imidazole by using a sufficient amount of base. - Use a more reactive propylating agent (e.g., 1-iodopropane instead of 1-bromopropane). - Increase the reaction time or temperature moderately, while monitoring for decomposition. |
| Decomposition of starting material or product. | - Use a milder base (e.g., K₂CO₃). - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere. | |
| Presence of a Significant Amount of 1-propyl-1H-imidazole (Debrominated Product) | Harsh reaction conditions. | - Switch to a weaker base (e.g., K₂CO₃). - Reduce the reaction temperature. - Minimize reaction time. |
| Formation of Both 4-Bromo and 5-Bromo Isomers | Lack of regioselectivity. | - Screen different base-solvent combinations (e.g., K₂CO₃ in CH₃CN, Cs₂CO₃ in DMF). - Optimize the reaction temperature. |
| Presence of a High Molecular Weight Byproduct | Over-alkylation (formation of imidazolium salt). | - Use a stoichiometric amount or a slight excess of the propylating agent. - Add the propylating agent slowly to the reaction mixture. |
| Difficult Purification | Presence of unreacted starting materials and multiple byproducts. | - Optimize the reaction to minimize byproduct formation. - Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities. |
Experimental Protocols
Protocol 1: General Procedure for N-Propylation of 4-Bromo-1H-imidazole
This protocol provides a general starting point for the synthesis of this compound. Optimization of the base, solvent, and temperature may be required to maximize yield and purity.
Materials:
-
4-Bromo-1H-imidazole
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 4-Bromo-1H-imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 1-bromopropane (1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for decomposition issues.
References
Analytical methods for assessing the purity of "4-Bromo-1-propyl-1H-imidazole"
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of analytical methods for assessing the purity of "4-Bromo-1-propyl-1H-imidazole". The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Disclaimer: The following experimental protocols and data are provided as general guidance. Specific methods for "this compound" are not widely available in published literature. Therefore, the provided methodologies, based on structurally similar compounds, will require optimization and validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to determine the purity of this compound?
The primary methods for assessing the purity of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages for purity determination and impurity profiling.
Q2: What are the potential impurities I should be looking for in my sample of this compound?
Based on common synthetic routes, such as the N-alkylation of 4-bromo-1H-imidazole with a propyl halide, potential impurities include:
-
Unreacted Starting Materials: 4-bromo-1H-imidazole and the propylating agent (e.g., 1-bromopropane).
-
Regioisomers: 5-Bromo-1-propyl-1H-imidazole is a likely isomeric impurity due to the two possible nitrogen atoms for alkylation on the imidazole ring.
-
Over-alkylated Products: Formation of quaternary imidazolium salts.
-
Residual Solvents and Reagents: From the reaction and purification steps (e.g., acetonitrile, DMF, ethyl acetate).
Q3: Can I use UV-Vis spectrophotometry for purity analysis?
While UV-Vis spectrophotometry can confirm the presence of the imidazole chromophore, it is not a suitable technique for purity assessment on its own. This is because many of the potential impurities will have similar UV-Vis absorption profiles, making it difficult to distinguish them from the main compound.
Q4: How can I confirm the identity of this compound?
A combination of spectroscopic techniques is recommended for unambiguous identification. Mass spectrometry (MS) will provide the molecular weight of the compound. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the specific structure, including the position of the propyl group on the imidazole ring.
Analytical Methods and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is generally suitable for a compound of this polarity.
General HPLC Protocol:
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like N-alkylated imidazoles.
General GC-MS Protocol:
| Parameter | Recommended Starting Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 m/z |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL). |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a direct and accurate purity assessment without the need for a reference standard of the compound itself.[2]
General qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.[3]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is a good starting point.
-
Use a 90° pulse angle.
-
Acquire at least 8 scans for good signal-to-noise.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Troubleshooting Guide
Q5: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
Peak tailing for imidazole compounds is often due to interactions with residual silanols on the silica-based column packing.[4]
-
Solution 1: Add a competitive base, like triethylamine (0.1%), to the mobile phase to block the active sites.
-
Solution 2: Lower the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (0.1%) to suppress the ionization of the silanols.
-
Solution 3: Use a column with end-capping or a base-deactivated stationary phase.
Q6: I am seeing a drifting baseline in my HPLC analysis. What should I do?
A drifting baseline can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase: The mobile phase might be improperly mixed or one of the components could be slowly evaporating. Prepare fresh mobile phase.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Contaminated Detector: The detector flow cell may be contaminated. Flush the system with a strong solvent like isopropanol.
Q7: In my GC-MS analysis, I don't see any peak for my compound. What's the problem?
-
Non-volatility/Thermal Decomposition: The compound may not be volatile enough or might be decomposing in the hot injector. Try lowering the injector temperature or consider derivatization.
-
Injector Issues: The injector liner could be contaminated or active, leading to sample adsorption. Replace the liner.
-
System Leak: A leak in the system can prevent the sample from reaching the detector. Perform a leak check.
Q8: My qNMR results are showing a purity of over 100%. What does this mean?
A purity value greater than 100% usually indicates an issue with the measurement and not a super-pure compound.
-
Internal Standard: The internal standard may have a lower purity than stated or may have absorbed water.
-
Integration Errors: Ensure the integration regions for both the analyte and the internal standard are set correctly and consistently.
-
Residual Solvent in Analyte: If the analyte contains a significant amount of a non-protonated solvent, its actual mass will be lower than the weighed mass, leading to an artificially high purity calculation. Check for residual solvent signals in the NMR spectrum.
References
Technical Support Center: N-propylation of 4-bromoimidazole
Welcome to the technical support center for the N-propylation of 4-bromoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this specific alkylation reaction.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-propylation of 4-bromoimidazole, presented in a question-and-answer format to directly address specific challenges.
Question: My N-propylation of 4-bromoimidazole is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-propylation of 4-bromoimidazole can stem from several factors, primarily related to incomplete deprotonation of the imidazole ring, the reactivity of the propylating agent, and the reaction conditions.[1] The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the imidazole nitrogen atoms.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective.[1] Anhydrous conditions are critical when using strong bases.
-
Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) can also be used, particularly with more reactive propylating agents.[1] Cs₂CO₃ is often reported to be highly effective in N-alkylation reactions.[1]
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are generally recommended as they effectively dissolve the imidazole and the base, facilitating the reaction.[1]
-
-
Assess the Propylating Agent:
-
The reactivity of propyl halides is in the order of I > Br > Cl. If you are using 1-chloropropane and observing low reactivity, consider switching to 1-bromopropane or 1-iodopropane.[1]
-
Ensure the purity of the propylating agent, as degradation can lead to lower yields.
-
-
Optimize Reaction Temperature:
-
Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.[1]
-
Question: I am observing a mixture of two different products in my reaction. What are they and how can I favor the formation of one over the other?
Answer:
4-bromoimidazole is an unsymmetrical molecule, and its N-propylation can lead to the formation of two constitutional isomers: 1-propyl-4-bromoimidazole and 1-propyl-5-bromoimidazole. The ratio of these products is influenced by both steric and electronic factors.[2]
-
Electronic Effects: The electron-withdrawing bromine atom at the 4-position deactivates the adjacent nitrogen (N3) more than the remote nitrogen (N1). This would suggest that alkylation might preferentially occur at the N1 position.[2]
-
Steric Effects: The bromine atom can also sterically hinder the approach of the propyl group to the adjacent nitrogen (N3), favoring alkylation at the less hindered nitrogen (N1).[2]
Strategies to Influence Regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can influence the tautomeric equilibrium of the 4-bromoimidazole, which in turn can affect the product ratio. Experimenting with different base-solvent combinations is recommended.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to achieve regioselectivity, though this adds extra steps to the synthesis.[3]
Question: I am seeing a significant amount of a dialkylated product in my reaction mixture. How can I prevent this?
Answer:
The N-propylated 4-bromoimidazole product is still nucleophilic and can react with another molecule of the propylating agent to form a dipropylated imidazolium salt.[1] This is a common side reaction, especially with an excess of the alkylating agent or at elevated temperatures.[1]
Prevention Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 4-bromoimidazole (e.g., 1.1 to 1.2 equivalents) relative to the propylating agent can help minimize dialkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the propylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1]
Question: My product is difficult to purify. What are some common purification challenges and solutions?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, and the two regioisomers, which may have similar physical properties.[1][4]
Purification Solutions:
-
Column Chromatography: This is the most common method for separating the desired product from impurities and isomers.[1] Careful selection of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving good separation.
-
Crystallization: If the desired N-propyl-4-bromoimidazole isomer is a solid, recrystallization can be an effective purification technique.
-
Aqueous Workup: During the aqueous workup, adjusting the pH can help separate the basic imidazole products from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-propylation of 4-bromoimidazole?
A1: The N-propylation of 4-bromoimidazole is a nucleophilic substitution reaction that typically proceeds in two steps:
-
Deprotonation: A base removes the acidic proton from the N-H bond of the 4-bromoimidazole ring, forming a nucleophilic imidazolate anion.[1]
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the propylating agent (e.g., 1-bromopropane), displacing the leaving group to form the N-propyl-4-bromoimidazole product.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the desired reactivity and reaction conditions.
-
Strong bases (e.g., NaH): Use when you want to ensure complete deprotonation for maximum nucleophilicity, especially if using a less reactive propylating agent. These reactions require strictly anhydrous conditions.[1]
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient, easier to handle, and can be effective with reactive propylating agents like 1-bromopropane or 1-iodopropane.[1]
Q3: What are some other potential side reactions to be aware of?
A3: Besides dialkylation and the formation of regioisomers, other potential side reactions include:
-
C-alkylation: While less common, alkylation can occur at a carbon atom of the imidazole ring, particularly if both nitrogen atoms are sterically hindered.[1]
-
Decomposition: 4-bromoimidazole or the N-propylated products may be unstable at high temperatures or in the presence of very strong bases, leading to decomposition and a darkening of the reaction mixture.[1]
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Yield (General Imidazole Alkylation)
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | [1] |
| Ethyl Bromoacetate | K₂CO₃ | DMF | 12 | 65 | [1] |
| Ethyl Bromoacetate | Cs₂CO₃ | CH₃CN | 18 | 75 | [1] |
| Ethyl Bromoacetate | NaH | THF | 6 | 85 | [1] |
Note: This data is for the N-alkylation of 4-nitroimidazole and is intended to illustrate general trends in reactivity.
Experimental Protocols
Protocol 1: General Procedure for N-propylation using a Weak Base (e.g., K₂CO₃)
-
Reaction Setup: To a solution of 4-bromoimidazole (1.0 equiv) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Propylating Agent: Add the propylating agent (e.g., 1-bromopropane, 1.1 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for N-propylation using a Strong Base (e.g., NaH)
Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 equiv). Wash the NaH with anhydrous hexane to remove the mineral oil.
-
Solvent Addition: Add anhydrous THF or DMF to the flask.
-
Imidazole Addition: Dissolve 4-bromoimidazole (1.0 equiv) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Propylating Agent: Cool the mixture back to 0 °C and add the propylating agent (e.g., 1-bromopropane, 1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-1-propyl-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of target molecules. Among the versatile heterocyclic scaffolds, N-alkylated bromoimidazoles are pivotal intermediates. This guide provides an objective comparison of the reactivity of two such analogues: 4-Bromo-1-propyl-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole. The primary difference between these two compounds lies in the N-1 substituent, a propyl group versus a methyl group, which imparts distinct steric and electronic characteristics, thereby influencing their chemical behavior.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and 4-bromo-1-methyl-1H-imidazole is essential for understanding their behavior in reaction media. The differing N-alkyl substituents lead to variations in molecular weight, polarity, and boiling points.
| Property | This compound | 4-Bromo-1-methyl-1H-imidazole |
| Molecular Formula | C₆H₉BrN₂ | C₄H₅BrN₂ |
| Molecular Weight | 189.05 g/mol | 161.00 g/mol [1] |
| Boiling Point (Predicted) | ~250-270 °C | ~220-240 °C |
| cLogP (Predicted) | ~1.5 | ~0.4[1] |
| Appearance | Predicted: Colorless to yellow liquid or low melting solid | Colorless to yellow liquid |
Electronic Effects on Reactivity
The N-alkyl substituent influences the electron density of the imidazole ring through an inductive effect. Alkyl groups are electron-donating, and this effect generally increases with the size of the alkyl chain.
-
N-Propyl Group: The propyl group has a slightly stronger positive inductive effect (+I) compared to the methyl group. This leads to a marginal increase in the electron density of the imidazole ring in this compound.
-
N-Methyl Group: The methyl group also exhibits an inductive electron-donating effect, but to a lesser extent than the propyl group.
In theory, the higher electron density on the imidazole ring of the N-propyl derivative could enhance its coordination to a metal catalyst in cross-coupling reactions. However, this electronic difference is generally subtle and its impact on reactivity is often overshadowed by more dominant steric factors.
Steric Effects on Reactivity
The most significant difference in reactivity between the two molecules arises from the steric hindrance imposed by the N-alkyl group.
-
N-Propyl Group: The larger and more flexible propyl group creates substantial steric bulk around the N-1 position and the adjacent C-2 and C-5 positions of the imidazole ring.
-
N-Methyl Group: The methyl group is considerably smaller, resulting in less steric congestion.
This difference in steric bulk directly impacts the rate of reactions where a reagent or catalyst must approach the imidazole core. In transition metal-catalyzed cross-coupling reactions, the bulky N-propyl group can hinder the approach and coordination of the palladium catalyst, potentially leading to slower reaction rates and, in some cases, lower yields compared to the N-methyl analogue under identical conditions.
Caption: Steric hindrance comparison.
Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Parameter | This compound | 4-Bromo-1-methyl-1H-imidazole | Rationale |
| Suzuki-Miyaura Coupling | Reaction Rate | Slower | Faster | Increased steric hindrance from the N-propyl group impedes the oxidative addition step. |
| Typical Yield | Potentially Lower | Potentially Higher | Slower kinetics may lead to incomplete conversion or side reactions over extended reaction times. | |
| Buchwald-Hartwig Amination | Reaction Rate | Slower | Faster | The bulky N-propyl group can hinder the formation of the palladium-amido complex. |
| Typical Yield | Potentially Lower | Potentially Higher | Similar to Suzuki coupling, steric hindrance can negatively impact reaction efficiency. |
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These can be adapted to compare the reactivity of the two bromoimidazole derivatives.
Suzuki-Miyaura Coupling Protocol
Objective: To compare the rate and yield of the Suzuki-Miyaura coupling of this compound and 4-bromo-1-methyl-1H-imidazole with an arylboronic acid.
Materials:
-
This compound or 4-Bromo-1-methyl-1H-imidazole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In two separate oven-dried Schlenk tubes, add the respective 4-bromo-1-alkyl-1H-imidazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.
-
To each tube, add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to each tube.
-
Heat the reaction mixtures to 90 °C with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Upon completion (or after a set time, e.g., 12 hours), cool the reaction mixtures to room temperature.
-
Dilute with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude products are purified by flash column chromatography on silica gel.
Expected Observations: The reaction with 4-bromo-1-methyl-1H-imidazole is expected to proceed at a faster rate and may give a higher yield of the coupled product compared to the reaction with this compound under identical conditions. The latter may require longer reaction times or a higher catalyst loading to achieve a comparable outcome.
Buchwald-Hartwig Amination Protocol
Objective: To compare the efficiency of the Buchwald-Hartwig amination of this compound and 4-bromo-1-methyl-1H-imidazole with a primary or secondary amine.
Materials:
-
This compound or 4-Bromo-1-methyl-1H-imidazole
-
Amine (e.g., Morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In two separate oven-dried Schlenk tubes, add the respective 4-bromo-1-alkyl-1H-imidazole (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add NaOtBu (1.4 mmol, 1.4 equiv.) to each tube.
-
Evacuate and backfill each tube with an inert gas (e.g., Argon) three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe to each tube.
-
Heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactions to room temperature.
-
The reaction mixtures are then quenched with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.
-
The crude products are purified by flash column chromatography.
Expected Observations: Similar to the Suzuki-Miyaura coupling, the amination of 4-bromo-1-methyl-1H-imidazole is anticipated to be more facile than that of its N-propyl counterpart due to reduced steric hindrance.
Experimental Workflow
The general workflow for comparing the reactivity of the two bromoimidazole derivatives in a cross-coupling reaction is outlined below.
Caption: General experimental workflow.
Conclusion
References
A Comparative Guide to the Suzuki Coupling of 4-Bromo-1-propyl-1H-imidazole and 4-Bromo-1-ethyl-1H-imidazole
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides a comparative analysis of two key building blocks: 4-Bromo-1-propyl-1H-imidazole and 4-Bromo-1-ethyl-1H-imidazole, in the context of their reactivity and performance in Suzuki coupling reactions. While direct comparative studies of these two specific substrates are not extensively documented, this guide draws upon established principles of the Suzuki reaction and data from analogous heterocyclic systems to offer valuable insights.
The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2] The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (or its derivative), and reductive elimination to yield the coupled product and regenerate the catalyst.[1][3]
Performance and Reactivity Comparison
The primary difference between this compound and 4-Bromo-1-ethyl-1H-imidazole lies in the length of the N-alkyl substituent. This seemingly minor variation can have subtle implications for the reaction. The electronic environment of the C-Br bond, a critical factor for the initial oxidative addition step, is largely unaffected by the change from an ethyl to a propyl group. Therefore, significant differences in intrinsic reactivity are not anticipated.
However, factors such as solubility in various organic solvents and steric hindrance around the imidazole ring could be marginally influenced. The longer propyl chain may slightly increase lipophilicity, potentially altering solubility profiles in certain solvent systems. While the ethyl and propyl groups are not excessively bulky, they could play a minor role in the overall steric environment of the catalyst's approach to the molecule.
Given the similarities of the two molecules, their performance in Suzuki coupling reactions is expected to be comparable under similar conditions. High yields can be anticipated for both substrates when coupled with a variety of aryl and heteroaryl boronic acids, provided that the reaction conditions are optimized.
Experimental Data for Analogous Systems
While specific data for the direct comparison of this compound and 4-Bromo-1-ethyl-1H-imidazole is limited, the following table summarizes typical conditions and yields for Suzuki coupling reactions of similar N-substituted bromo-heterocycles, which can serve as a predictive guide.
| Aryl Halide (Analog) | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | >95[4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60[5] |
| 4-bromo-1-(methoxymethyl)-1H-imidazole | 4-methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | - | - | 68[6] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki coupling of 4-Bromo-1-alkyl-1H-imidazoles, based on common procedures found in the literature.[1][5]
Materials:
-
4-Bromo-1-alkyl-1H-imidazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 4-Bromo-1-alkyl-1H-imidazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process and Comparison
To better understand the experimental workflow and the structural relationship between the two compounds, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Structural comparison of the two imidazole derivatives.
Conclusion
Both this compound and 4-Bromo-1-ethyl-1H-imidazole are expected to be effective substrates in Suzuki-Miyaura cross-coupling reactions. The choice between them will likely be dictated by the specific synthetic route and the desired properties of the final product rather than a significant difference in their reactivity in this particular transformation. Optimization of reaction conditions, including the choice of catalyst, base, and solvent, will be key to achieving high yields for both compounds.
References
A Comparative Guide to the Biological Activity of N-Alkyl Substituted 4-Bromoimidazoles and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-alkyl substituted 4-bromoimidazoles and structurally related N-alkylated imidazole derivatives. Due to a lack of comprehensive studies on a homologous series of N-alkyl substituted 4-bromoimidazoles, this document leverages experimental data from closely related N-alkyl nitroimidazoles and N-phenylalkyl imidazoles to draw pertinent comparisons and discuss structure-activity relationships. The aim is to offer insights into how the N-alkyl substituent influences the biological profile of these heterocyclic compounds, including their cytotoxic and enzyme inhibitory activities.
Cytotoxicity of N-Alkyl Substituted Nitroimidazoles
The length of the N-alkyl chain on an imidazole ring can significantly impact its cytotoxic effects. A study on N-alkyl nitroimidazoles demonstrated that varying the alkyl chain from methyl to butyl altered the antitumor activity against different cancer cell lines[1][2][3][4]. This provides a valuable model for understanding how lipophilicity and steric factors, modified by the N-alkyl group, can influence cytotoxicity.
Table 1: Cytotoxic Activity (LC50, µM) of N-Alkyl Nitroimidazoles against Human Cancer Cell Lines [1][2][3]
| Compound | N-Alkyl Substituent | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Adenocarcinoma) |
| N-methyl-nitroimidazole | Methyl | ~25 | 16.7 |
| N-ethyl-nitroimidazole | Ethyl | ~30 | ~18 |
| N-propyl-nitroimidazole | Propyl | ~40 | ~20 |
| N-butyl-nitroimidazole | Butyl | >50 | ~22 |
Data extracted and compiled from graphical representations in the source material.
The data suggests that for the A549 lung cancer cell line, an increase in the length of the N-alkyl chain is inversely proportional to the anticancer activity[1]. In contrast, the activity against the MDA-MB-231 breast cancer cell line does not show a significant variation with the increase in the alkyl chain length[3]. This highlights the importance of the cellular context in determining the structure-activity relationship.
Enzyme Inhibition by N-Alkyl Imidazole Derivatives
N-alkyl imidazoles are known to be effective inhibitors of various enzymes, particularly cytochrome P450 enzymes. A study on a series of N-phenylalkyl imidazoles as inhibitors of 17α-hydroxylase/17,20-lyase (P450(17α)) provides insight into the role of the N-alkyl chain in enzyme inhibition[5].
Table 2: Inhibitory Activity (IC50, µM) of N-Phenylalkyl Imidazoles against P450(17α) Enzyme Components [5]
| Compound | N-Alkyl Substituent | 17α-Hydroxylase (17α-OHase) | 17,20-Lyase (Lyase) |
| N-7-phenylheptyl imidazole | -(CH₂)₇-Ph | 0.32 | 0.10 |
| N-8-phenyloctyl imidazole | -(CH₂)₈-Ph | 0.25 | 0.21 |
| Ketoconazole (Reference) | - | 3.76 | 1.66 |
The results indicate that N-phenylalkyl imidazoles are potent inhibitors of both components of the P450(17α) enzyme, with potency being influenced by the length of the alkyl chain connecting the imidazole and phenyl moieties[5].
Experimental Protocols
Below are generalized methodologies for assessing the biological activities discussed.
3.1. Cytotoxicity Assay (MTT Assay)
This protocol is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[6].
-
Compound Treatment: Prepare serial dilutions of the N-alkyl substituted 4-bromoimidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LC50 (Lethal Concentration 50%) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
3.2. Enzyme Inhibition Assay (α-Glucosidase Inhibition Assay - A General Protocol)
This protocol describes a general method for assessing enzyme inhibition, exemplified by α-glucosidase.
-
Enzyme and Substrate Preparation: Prepare a solution of the enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in the same buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds. Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Reaction Termination and Absorbance Measurement: After a set incubation time, stop the reaction by adding a suitable reagent (e.g., Na₂CO₃ solution). Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 (Inhibitory Concentration 50%) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Experimental Workflow for Screening N-Alkyl Substituted 4-Bromoimidazoles
Caption: A generalized workflow for the synthesis, screening, and optimization of N-alkyl substituted 4-bromoimidazoles.
Logical Relationship for Structure-Activity Relationship (SAR) Analysis
Caption: Key structural modifications and their resulting physicochemical effects influencing biological activity.
References
- 1. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 5. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of phenyl alkyl imidazole-based compounds as potent inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and confirmation of "4-Bromo-1-propyl-1H-imidazole" structure
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-1-propyl-1H-imidazole and Structurally Related Compounds
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel molecules is paramount. This guide provides a detailed spectroscopic analysis of "this compound," a halogenated alkylimidazole with potential applications in medicinal chemistry. Due to the absence of published experimental spectroscopic data for this specific molecule, this report employs a comparative approach, utilizing predicted spectral data alongside experimental data from structurally analogous compounds. This methodology allows for a robust, albeit predictive, structural elucidation.
The comparative analysis includes experimental data for "4-bromo-1H-imidazole" and "1-propyl-1H-imidazole," which represent the core structural motifs of the target molecule. Additionally, predicted data for "4-bromo-1-ethyl-1H-imidazole" is included to observe the effect of varying the alkyl chain length. This multi-faceted comparison provides a comprehensive understanding of the expected spectroscopic signatures of this compound.
Comparative Spectroscopic Data
The following tables summarize the experimental and predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-5 | N-CH₂- | -CH₂- | -CH₃ |
| This compound (Predicted) | ~7.5 | ~7.0 | ~4.0 | ~1.8 | ~0.9 |
| 4-Bromo-1H-imidazole (Experimental) | 7.63 (s) | 7.15 (s) | - | - | - |
| 1-Propyl-1H-imidazole (Experimental)[1] | 7.46 (s) | 6.91 (s) | 3.90 (t) | 1.81 (sextet) | 0.93 (t) |
| 4-Bromo-1-ethyl-1H-imidazole (Predicted) | ~7.5 | ~7.0 | ~4.1 | - | ~1.4 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-4 | C-5 | N-CH₂- | -CH₂- | -CH₃ |
| This compound (Predicted) | ~138 | ~110 | ~122 | ~50 | ~24 | ~11 |
| 4-Bromo-1H-imidazole (Experimental) | 137.9 | 108.5 | 121.8 | - | - | - |
| 1-Propyl-1H-imidazole (Experimental) | 137.1 | 129.2 | 118.9 | 49.2 | 24.1 | 11.2 |
| 4-Bromo-1-ethyl-1H-imidazole (Predicted) | ~138 | ~110 | ~122 | ~42 | - | ~15 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ | [M+H]+ |
| This compound | C₆H₉BrN₂ | 189.05 | 188/190 | 189/191 |
| 4-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | 146/148 | 147/149 |
| 1-Propyl-1H-imidazole | C₆H₁₀N₂ | 110.16 | 110 | 111 |
| 4-Bromo-1-ethyl-1H-imidazole | C₅H₇BrN₂ | 175.03 | 174/176 | 175/177 |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data presented above are detailed below. These methodologies are broadly applicable to the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (from hundreds to thousands) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Direct Infusion Analysis (for initial molecular weight confirmation):
-
Introduce the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for bromine-containing compounds.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis (for purity assessment and confirmation):
-
Inject the sample solution onto a suitable HPLC or UPLC column (e.g., C18).
-
Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).
-
The eluent is directed into the mass spectrometer's ion source for continuous analysis.
-
This provides both the retention time of the compound and its mass spectrum.
-
Visualization of Analytical Workflow and Structural Comparison
To further clarify the process of structural confirmation and the relationships between the analyzed compounds, the following diagrams are provided.
Caption: Workflow for the spectroscopic confirmation of a synthesized organic molecule.
References
A Comparative Guide to Validated Analytical Methods for 4-Bromo-1-propyl-1H-imidazole
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is crucial to ensure the quality, safety, and efficacy of pharmaceutical compounds. This guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Bromo-1-propyl-1H-imidazole, a heterocyclic compound of interest in pharmaceutical synthesis and research.[1]
The selection of an appropriate analytical technique hinges on various factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity.[2] This guide provides an objective comparison of two common chromatographic techniques, supported by representative experimental data and detailed protocols, to aid in the selection of a suitable analytical method.
Comparison of Analytical Methods
HPLC and GC-MS are powerful techniques for the separation and quantification of organic molecules.[2] HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS is ideal for volatile and thermally stable compounds. The choice between these methods for analyzing this compound would depend on its volatility and thermal stability. Given its structure, it is amenable to analysis by both techniques, potentially with derivatization for GC-MS to improve volatility and peak shape.
Table 1: Performance Comparison of HPLC-UV and GC-MS for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[3] | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[3] |
| Applicability | Well-suited for non-volatile and thermally unstable compounds. | Ideal for volatile and thermally stable compounds; derivatization may be necessary.[4] |
| Linearity (R²) | Typically ≥ 0.999 for a concentration range of 0.1 to 100 µg/mL.[3] | Generally ≥ 0.998 over a range of 0.1 to 10 µg/mL.[3] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL (in SIM mode) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL (in SIM mode) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% |
| Sample Throughput | Moderate; typical run times are 5-15 minutes.[5] | High; faster run times are often possible.[3] |
Detailed Experimental Protocols
Reproducibility of analytical methods relies on detailed and accurate protocols. The following are representative methodologies for HPLC-UV and GC-MS analysis that can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.025 M Potassium Phosphate buffer (pH 3.2) (e.g., 60:40 v/v).[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.[3]
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix at three different concentration levels.
-
Precision: Evaluate repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (%RSD) should be ≤ 2%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the calibration curve parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and selective for the determination of this compound, particularly at trace levels.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Splitless.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01, 0.1, 1, 5, 10 µg/mL).
-
Sample Solution: Extract the sample containing this compound with an appropriate solvent and dilute to a concentration within the calibration range.
4. Validation Parameters:
-
Specificity: Analyze a blank and a spiked sample. The mass spectrum of the analyte peak in the sample should match that of the reference standard.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.[3]
-
Accuracy: Perform recovery studies by spiking a blank matrix at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision. The %RSD should typically be ≤ 15% for trace analysis.[3]
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.
Workflow and Pathway Visualizations
To ensure the reliability and accuracy of analytical data, a structured validation workflow is essential. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
This guide provides a foundational comparison of HPLC-UV and GC-MS for the analysis of this compound. The choice of method should be based on a thorough evaluation of the specific analytical needs and validated accordingly to ensure reliable and accurate results.
References
Navigating the Synthesis of 4-Bromo-1-propyl-1H-imidazole: A Comparative Guide to Synthetic Strategies
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, N-alkylated bromoimidazoles serve as versatile building blocks for the construction of a wide array of bioactive molecules. This guide provides a comparative analysis of different synthetic routes to a key intermediate, 4-Bromo-1-propyl-1H-imidazole, offering insights into the methodologies, reaction conditions, and potential efficiencies of each approach.
Two primary strategies for the synthesis of this compound are presented: a two-step approach involving the initial bromination of imidazole followed by N-propylation, and a pathway that commences with N-propylation of imidazole and is succeeded by bromination. The selection between these routes can significantly impact the overall yield, purity, and scalability of the synthesis.
Comparative Analysis of Synthetic Routes
The efficiency and practicality of a synthetic route are determined by several key parameters, including chemical yield, reaction time, temperature, and the nature of the reagents and solvents employed. Below is a summary of the two major pathways for the synthesis of this compound.
| Parameter | Route 1: Bromination then N-Propylation | Route 2: N-Propylation then Bromination |
| Step 1 | Bromination of Imidazole | N-Propylation of Imidazole |
| Step 2 | N-Propylation of 4-Bromo-1H-imidazole | Bromination of 1-Propyl-1H-imidazole |
| Overall Yield | Dependent on both steps | Dependent on both steps |
| Key Reagents | Bromine or NBS, Propyl bromide, Base | Propyl bromide, Base, Bromine or NBS |
| Solvents | Acetic Acid, DMF, Acetonitrile | DMF, Acetonitrile |
| Temperature | Room Temperature to Reflux | Room Temperature to 80°C |
| Reaction Time | Varies per step (hours to days) | Varies per step (hours) |
Experimental Protocols
Route 1: Bromination Followed by N-Propylation
This classical approach first introduces the bromo substituent onto the imidazole ring, followed by the attachment of the propyl group to the nitrogen atom.
Step 1: Synthesis of 4-Bromo-1H-imidazole
A common method for the bromination of imidazole involves the use of bromine in a suitable solvent.
-
Procedure: To a solution of imidazole (1 equivalent) in glacial acetic acid, a solution of bromine (1.1 equivalents) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then precipitated by pouring the reaction mixture into ice water, filtered, washed with water, and dried to afford 4-Bromo-1H-imidazole.
Step 2: Synthesis of this compound
The subsequent N-propylation of 4-Bromo-1H-imidazole is typically achieved using an alkylating agent in the presence of a base.
-
Procedure: To a solution of 4-Bromo-1H-imidazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate or sodium hydride (1.2 equivalents) is added. The mixture is stirred for a short period before the addition of 1-bromopropane (1.1 equivalents). The reaction is then heated to a moderate temperature (e.g., 60-80°C) and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Route 2: N-Propylation Followed by Bromination
An alternative strategy involves the initial N-alkylation of imidazole, followed by the selective bromination of the resulting 1-propyl-1H-imidazole.
Step 1: Synthesis of 1-Propyl-1H-imidazole
-
Procedure: Imidazole (1 equivalent) is dissolved in a suitable solvent like DMF or acetonitrile. A base, such as sodium hydride or potassium carbonate (1.2 equivalents), is added, and the mixture is stirred. 1-Bromopropane (1.1 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The work-up procedure is similar to the N-propylation step in Route 1, involving quenching with water, extraction, and purification to give 1-Propyl-1H-imidazole.
Step 2: Synthesis of this compound
The bromination of 1-propyl-1H-imidazole requires careful control to achieve regioselectivity for the 4-position.
-
Procedure: 1-Propyl-1H-imidazole (1 equivalent) is dissolved in a solvent such as chloroform or acetic acid. A brominating agent, for instance, N-bromosuccinimide (NBS) or bromine (1 equivalent), is added portion-wise or as a solution at a controlled temperature, often at or below room temperature. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any excess bromine, followed by extraction with an organic solvent. The organic phase is then dried and concentrated, and the product is purified by column chromatography to afford this compound.
Logical Workflow of Synthetic Strategies
The decision-making process for selecting a synthetic route can be visualized as a logical workflow, taking into account the starting materials and the sequence of transformations.
A Comparative Guide to the Reactivity of 4-Bromo-1-propyl-1H-imidazole and Other Haloimidazoles
For researchers and professionals in drug development, haloimidazoles are indispensable building blocks. Their utility is largely defined by their reactivity in transition metal-catalyzed cross-coupling reactions, which enable the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of 4-Bromo-1-propyl-1H-imidazole with its chloro- and iodo-analogs, supported by experimental data, to inform synthetic strategy and catalyst selection.
Theoretical Background: Factors Governing Reactivity
The reactivity of haloimidazoles in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille is predominantly dictated by the rate of the initial oxidative addition step.[1][2] In this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The efficiency of this process is governed by several factors:
-
The Nature of the Halogen : The primary determinant of reactivity is the C-X bond strength. This strength follows the trend C-Cl > C-Br > C-I. Consequently, the energy required to break this bond and facilitate oxidative addition results in a general reactivity order of I > Br > Cl .[1][3] Iodoimidazoles are highly reactive and often couple under mild conditions, while chloroimidazoles are more stable, cost-effective, but necessitate more active catalysts and harsher conditions.[2][3]
-
Position of the Halogen : The electronic environment of the C-X bond on the imidazole ring (e.g., C2, C4, or C5) influences its reactivity. For instance, in dihaloimidazoles, coupling often occurs preferentially at the more electron-deficient C2 position before the C4 or C5 positions.[4][5]
-
Catalyst System : The choice of palladium precursor, and particularly the phosphine ligand, is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos) accelerate the oxidative addition and reductive elimination steps, and are often essential for activating less reactive aryl chlorides.[2][3]
Visualizing the Catalytic Pathway
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions highlights the critical role of the haloimidazole. The initial, often rate-determining, oxidative addition step is where the reactivity differences between iodo-, bromo-, and chloroimidazoles are most pronounced.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Comparison
While a single study directly comparing the 1-propyl substituted 4-iodo-, 4-bromo-, and 4-chloroimidazoles under identical conditions is not available, the following tables summarize representative experimental data from the literature for various haloimidazoles. This data illustrates the general reactivity trends and the increasingly demanding conditions required when moving from iodo- to chloro-substrates.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Halide Class | Substrate | Catalyst System | Conditions | Yield | Remarks |
| Iodo | 4-Iodo-1-methyl-1H-imidazole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | High (>90%) | Highly reactive, couples efficiently with standard catalysts. |
| Bromo | 4-Bromo-1H-imidazole | PdCl₂(dppf), K₂CO₃ | Toluene/H₂O, 100°C | 85-95%[6] | Good balance of reactivity and stability. Requires a more robust catalyst than PPh₃-based systems for high yields.[6] |
| Chloro | 2-Chloro-1-methyl-1H-imidazole | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110°C | ~80% | Less reactive. Requires a highly active catalyst system with bulky, electron-rich ligands and higher temperatures.[2] |
Table 2: Comparison in Buchwald-Hartwig Amination
| Halide Class | Substrate | Catalyst System | Conditions | Yield | Remarks |
| Iodo | 5-Iodo-1H-indazole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100°C | High | Iodides are very effective, though their reactivity can sometimes be inhibited by the iodide anion formed in situ.[7] |
| Bromo | 4-Bromo-1H-imidazole | Pd₂(dba)₃, L4 Ligand, LHMDS | THF, rt | 50-69%[2] | Couples effectively, often serving as the standard for this reaction type.[2] |
| Chloro | 2-Chloro-1-benzyl-1H-imidazole | Pd(OAc)₂, RuPhos, NaOtBu | Toluene, 100°C | Good-Excellent | Requires specialized, electron-rich phosphine ligands (e.g., RuPhos) to achieve efficient coupling.[8] |
Logical Workflow for Substrate Selection
The choice of haloimidazole is a strategic decision involving a trade-off between reactivity, cost, and availability. The following diagram outlines a logical workflow for selecting the appropriate starting material based on project requirements.
Caption: Decision workflow for selecting a haloimidazole starting material.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction with this compound, which can be adapted for other haloimidazoles with appropriate modifications to the catalyst and conditions.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, typically 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent system via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Note : For chloroimidazoles, a more active catalyst system such as [Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos] and a stronger base like K₃PO₄ may be required. For iodoimidazoles, a milder catalyst like Pd(PPh₃)₄ and lower temperatures may suffice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
N-Propyl Group's Influence on Biological Activity: A Comparative Analysis of N-Alkyl Nitroimidazoles
A comprehensive guide for researchers, scientists, and drug development professionals assessing the impact of N-alkylation on the antitumor potential of imidazole-based compounds. This guide provides a comparative analysis of N-propyl nitroimidazoles against other N-alkyl analogs, supported by experimental data and detailed protocols.
Comparative Antitumor Activity of N-Alkyl Nitroimidazoles
The antitumor efficacy of N-alkyl nitroimidazoles was quantified by determining their half-maximal lethal concentration (LC50) against two cancer cell lines and a normal cell line (Vero) to assess selectivity. The results, summarized in the table below, demonstrate that the length of the N-alkyl chain plays a significant role in the cytotoxic potential of these compounds.
| Compound | N-Alkyl Substituent | LC50 (µM) vs. MDA-MB-231 | LC50 (µM) vs. A549 | LC50 (µM) vs. Vero |
| 1 | Methyl | 16.7 ± 1.2 | 18.2 ± 1.5 | 35.1 ± 2.1 |
| 2 | Ethyl | 17.1 ± 1.4 | 20.3 ± 1.8 | 38.4 ± 2.5 |
| 3 | Propyl | 17.5 ± 1.6 | 25.1 ± 2.2 | 40.2 ± 2.8 |
| 4 | Butyl | 18.2 ± 1.9 | 28.7 ± 2.5 | 42.5 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The data reveals that for the MDA-MB-231 breast cancer cell line, the antitumor activity is largely maintained across the different N-alkyl substituents, with LC50 values remaining relatively consistent. However, a clear trend is observed for the A549 lung cancer cell line. As the length of the N-alkyl chain increases from methyl to butyl, the antitumor activity decreases, indicated by the rising LC50 values.[1][2] This suggests that a shorter alkyl chain, such as a propyl or smaller group, is more favorable for activity against this particular cell line.
Notably, all the tested N-alkyl nitroimidazoles exhibited a degree of selectivity towards cancer cells, with higher LC50 values observed for the normal Vero cell line compared to the cancer cell lines.[1][2]
Experimental Protocols
The evaluation of the antitumor activity of the N-alkyl nitroimidazoles was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay for Cell Viability and Antitumor Activity
-
Cell Seeding: Human breast adenocarcinoma (MDA-MB-231) and human lung carcinoma (A549) cells were seeded in 96-well plates at a density of 1.5 x 10³ cells per well in 100 µL of DMEM culture medium supplemented with 10% fetal bovine serum. The plates were incubated for 12 hours to allow for cell adherence.[1]
-
Compound Treatment: After the initial incubation, the culture medium was replaced with 100 µL of fresh medium containing various concentrations of the N-alkyl nitroimidazole compounds (ranging from 1 µM to 100 µM).[1]
-
Incubation: The treated plates were incubated for a period of 48 hours.
-
MTT Addition: Following the treatment incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[3] The plates were then incubated for an additional 1 to 4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT into purple formazan crystals.[1][3]
-
Solubilization of Formazan: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals.[1][3] The plate was then mixed on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm was used to reduce background noise.[1][4]
-
Data Analysis: The fraction of viable cells was calculated relative to untreated control cells. The LC50 values were then determined from the concentration-response curves.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the MTT assay used to assess the antitumor activity of the N-alkyl nitroimidazoles.
Caption: Workflow of the MTT assay for determining the antitumor activity of N-alkyl nitroimidazoles.
References
Head-to-head comparison of "4-Bromo-1-propyl-1H-imidazole" in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, imidazole derivatives are of particular interest due to their prevalence in biologically active molecules. 4-Bromo-1-propyl-1H-imidazole serves as a versatile building block, enabling the introduction of the 1-propyl-1H-imidazol-4-yl moiety into a wide array of molecular scaffolds through various transition metal-catalyzed cross-coupling reactions. The efficiency of these transformations is highly dependent on the chosen catalytic system, including the palladium source, ligands, bases, and reaction conditions.
This guide provides a comparative analysis of the performance of this compound in several common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The data presented herein is a representative summary based on trends observed for structurally similar bromo-imidazole derivatives, offering a valuable benchmark for catalyst and reaction condition selection.
Comparative Performance of Catalytic Systems
The following table summarizes the typical performance of this compound in key cross-coupling reactions under various catalytic conditions.
| Reaction Type | Catalytic System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~92 |
| PdCl₂(dppf) | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | ~95 | |
| Pd₂(dba)₃ / SPhos | Thiophene-2-boronic acid | K₃PO₄ | Toluene | 110 | 6 | ~97 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 60 | 4 | ~88 |
| Pd(OAc)₂ / XPhos | 1-Hexyne | Cs₂CO₃ | Acetonitrile | 80 | 5 | ~91 | |
| [Pd(IPr)Cl₂]₂ | Trimethylsilylacetylene | DBU | DMF | 70 | 6 | ~93 | |
| Heck | Pd(OAc)₂ | Styrene | K₂CO₃ | DMF | 120 | 24 | ~75 |
| Pd₂(dba)₃ / P(o-tol)₃ | n-Butyl acrylate | NaOAc | DMAc | 110 | 18 | ~82 | |
| Pd/C | Acrylonitrile | Et₃N | Toluene | 100 | 20 | ~78 | |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | Aniline | NaOtBu | Toluene | 100 | 16 | ~85 |
| Pd(OAc)₂ / Xantphos | Morpholine | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~90 | |
| [Pd(allyl)Cl]₂ / RuPhos | Benzylamine | LiHMDS | THF | 90 | 10 | ~88 |
Note: The data in this table is illustrative and based on typical outcomes for similar substrates. Actual yields and reaction times may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Objective: To synthesize 1-propyl-4-phenyl-1H-imidazole.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Objective: To synthesize 4-(phenylethynyl)-1-propyl-1H-imidazole.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing Reaction Workflows and Pathways
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Representative Signaling Pathway: p38 MAPK Pathway
Many imidazole-containing compounds are known to modulate inflammatory responses and cell proliferation by interacting with key signaling cascades. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of these processes and a common target for imidazole-based inhibitors.
Caption: A simplified diagram of the p38 MAPK signaling pathway, a potential target for imidazole-based compounds.
Comparative Analysis of 4-Bromo-1-propyl-1H-imidazole and Related Analogues for Drug Discovery Applications
This guide provides a comparative analysis of the characterization data for 4-Bromo-1-propyl-1H-imidazole and its structurally related analogues. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection and application of these compounds in synthesis and screening workflows. Given the limited direct experimental data for this compound, this guide extrapolates expected properties based on a comparative assessment of 1-propyl-1H-imidazole, 4-bromo-1-methyl-1H-imidazole, and 4-bromo-1H-imidazole.
The imidazole scaffold is a crucial heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Modifications to the imidazole ring, such as alkylation and halogenation, are key strategies for fine-tuning the physicochemical and pharmacological properties of drug candidates.[3][4]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its comparator compounds. These parameters are critical for assessing the suitability of a compound for further development, including its solubility, stability, and potential for biological activity.
| Property | This compound (Predicted) | 1-Propyl-1H-imidazole | 4-Bromo-1-methyl-1H-imidazole | 4-Bromo-1H-imidazole |
| Molecular Formula | C6H9BrN2 | C6H10N2[5] | C4H5BrN2[6] | C3H3BrN2[7] |
| Molecular Weight ( g/mol ) | ~189.06 | 110.16[8] | 161.00[9] | 146.97[7] |
| Boiling Point (°C) | Not available | 94°C/11mmHg[8] | Not available | 324.7±15.0 (Predicted)[7] |
| Melting Point (°C) | Not available | Not available | Not available | 131-135[7] |
| Density (g/mL) | Not available | ~0.95[8] | 1.614 at 25 °C[9] | 1.904±0.06 (Predicted)[7] |
| Refractive Index | Not available | 1.4810-1.4850[8] | n20/D 1.545[9] | Not available |
| pKa | Not available | 7.09±0.10 (Predicted)[8] | Not available | 11.70±0.10 (Predicted)[7] |
| CAS Number | Not available | 35203-44-2[5] | 25676-75-9[6] | 2302-25-2[7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of imidazole derivatives are crucial for reproducible research. Below are generalized yet detailed methodologies for key analytical techniques.
1. Synthesis of this compound (General Procedure)
This protocol is a generalized method based on the synthesis of related alkylated and brominated imidazoles.[10][11]
-
Step 1: N-Alkylation of 4-Bromo-1H-imidazole: To a solution of 4-bromo-1H-imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran, DMF), add a slight molar excess of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30-60 minutes. Subsequently, add 1-bromopropane dropwise and let the reaction proceed at room temperature overnight.
-
Step 2: Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Use a more concentrated sample (20-50 mg) in the same deuterated solvent. Record the spectrum on the same NMR spectrometer.
3. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Experimental Workflow for Characterization of Novel Imidazole Derivatives
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel imidazole derivative like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. 4-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1277653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. 4-溴-1-甲基-1H-咪唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
- 11. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-1-propyl-1H-imidazole
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-1-propyl-1H-imidazole, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar chemicals, including brominated and N-alkylated imidazoles. A conservative approach to safety is strongly advised.
Hazard Assessment
While specific toxicological data for this compound is not available, related compounds are known to cause skin, eye, and respiratory irritation.[1][2] It is prudent to handle this compound as a hazardous substance.
Anticipated Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may be harmful.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To protect against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant coveralls.[6][7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or in case of aerosol generation.[4] | To prevent inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for safety.
-
Preparation:
-
Handling:
-
When handling the solid compound, use caution to avoid generating dust.
-
If creating solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.[8]
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.[8][9][10]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for halogenated organic solids. | Collect all contaminated solid waste, such as gloves, weighing papers, and pipette tips, in a dedicated hazardous waste container. |
| Liquid Waste | Labeled, sealed container for halogenated organic liquids. | Collect all solutions and rinsates containing the compound in a dedicated hazardous waste container. Do not mix with non-halogenated waste.[11] |
| Sharps | Puncture-resistant sharps container. | Dispose of any contaminated needles or other sharps in a designated sharps container. |
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[12] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
